molecular formula C3H5O5P-2 B1256412 Hydroxyacetone phosphate(2-)

Hydroxyacetone phosphate(2-)

Cat. No.: B1256412
M. Wt: 152.04 g/mol
InChI Key: YUDNQQJOVFPCTF-UHFFFAOYSA-L
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Description

Significance as a Central Metabolic Intermediate in Carbon Flow

Dihydroxyacetone phosphate (B84403) is a pivotal intermediate in the flow of carbon through central metabolism, most notably in glycolysis and gluconeogenesis. fiveable.meacs.org In the glycolytic pathway, the six-carbon molecule fructose (B13574) 1,6-bisphosphate is cleaved to produce two three-carbon molecules: DHAP and glyceraldehyde 3-phosphate (GAP). wikipedia.orgfiveable.me DHAP is then rapidly isomerized to GAP, ensuring that the carbon from the original glucose molecule can proceed through the subsequent energy-yielding steps of glycolysis. fiveable.mereed.edu This interconversion is crucial for maximizing the ATP yield from glucose catabolism.

Beyond glycolysis, DHAP is a key player in several other metabolic routes:

Lipid Biosynthesis: DHAP is a direct precursor for the synthesis of the glycerol (B35011) backbone of triacylglycerols and phospholipids. fiveable.mecreative-proteomics.com In adipose cells, the reduction of glycolysis-derived DHAP to L-glycerol-3-phosphate provides the necessary activated glycerol backbone for synthesizing new triglycerides. wikipedia.org

Calvin Cycle: In photosynthetic organisms, DHAP is an intermediate in the Calvin cycle, the pathway responsible for carbon fixation. wikipedia.orgacs.org It is formed during the reduction of 1,3-bisphosphoglycerate and is used to regenerate ribulose 5-phosphate, the primary CO₂ acceptor in the cycle. wikipedia.org

Pentose (B10789219) Phosphate Pathway: DHAP connects the glycolytic pathway with the pentose phosphate pathway, a crucial route for generating NADPH and the precursors for nucleotide synthesis.

This central position allows DHAP to act as a critical link between carbohydrate and lipid metabolism, enabling the cell to direct carbon skeletons toward either energy production or the synthesis of essential structural and storage molecules based on metabolic needs. fiveable.mecreative-proteomics.com

Ubiquity of Dihydroxyacetone Phosphate (2-)-Dependent Pathways Across Domains of Life

DHAP-dependent pathways are fundamental to life and are found across all three domains: Bacteria, Archaea, and Eukarya. nih.govnih.gov Its role in glycolysis, a nearly universal metabolic pathway, highlights its ancient origins and conserved importance. reed.edu Metabolite analyses confirm its presence in organisms as diverse as Escherichia coli, Saccharomyces cerevisiae (baker's yeast), and humans. nih.govebi.ac.uk

While the core functions of DHAP in central metabolism are conserved, there are notable differences across the domains of life. For instance, in lipid biosynthesis, bacterial and eukaryotic cells utilize glycerol-3-phosphate dehydrogenase to produce sn-glycerol-3-phosphate (G3P) from DHAP. researchgate.net In contrast, archaea employ a different enzyme, glycerol-1-phosphate dehydrogenase, to synthesize the enantiomeric sn-glycerol-1-phosphate (B1203117) (G1P) from DHAP. researchgate.net This fundamental divergence in lipid precursor synthesis is a key biochemical marker distinguishing Archaea from Bacteria and Eukarya.

The presence of DHAP is also noted in specialized metabolic pathways in various organisms. In the protozoan parasite Leishmania mexicana, DHAP is involved in ether-lipid biosynthesis. wikipedia.org In methylotrophic yeast, dihydroxyacetone (the unphosphorylated form) is a key intermediate in methanol (B129727) assimilation, which is subsequently phosphorylated to DHAP to enter central metabolism. nih.gov The widespread distribution of carbon fixation pathways, such as the Calvin cycle, in diverse bacterial and archaeal lineages further underscores the global role of DHAP in primary production. oup.com

Overview of Key Enzymatic Transformations Involving Dihydroxyacetone Phosphate (2-)

The metabolic fate of dihydroxyacetone phosphate is dictated by the action of several key enzymes that catalyze its formation and conversion. These enzymatic transformations are tightly regulated to maintain metabolic homeostasis.

Fructose-1,6-bisphosphate Aldolase (B8822740) (Aldolase): This enzyme catalyzes the reversible cleavage of fructose 1,6-bisphosphate into DHAP and glyceraldehyde 3-phosphate. core.ac.uk This reaction is a critical step in glycolysis and the reverse reaction is essential for gluconeogenesis and the Calvin cycle. core.ac.ukacs.org Aldolases are classified into different types, with DHAP-dependent aldolases being particularly important in both metabolism and biocatalytic applications for forming carbon-carbon bonds. nih.govresearchgate.net

Triosephosphate Isomerase (TIM): TIM catalyzes the rapid and reversible isomerization of DHAP to glyceraldehyde 3-phosphate. core.ac.ukreed.edu This reaction is vital as only GAP can proceed through the subsequent steps of the glycolytic pathway. reed.edu TIM is considered a catalytically "perfect" enzyme, meaning its reaction rate is limited only by the rate at which the substrate can diffuse to the active site. reed.edu The equilibrium of this reaction favors DHAP, but the constant removal of GAP in subsequent reactions pulls the conversion forward. reed.edu

Glycerol-3-Phosphate Dehydrogenase (G3PDH): This enzyme catalyzes the NADH-dependent reduction of DHAP to form L-glycerol-3-phosphate (G3P). wikipedia.org This reaction is a primary link between carbohydrate and lipid metabolism, providing the glycerol backbone for the synthesis of glycerolipids. wikipedia.orgcreative-proteomics.com The reverse reaction, the oxidation of G3P to DHAP, allows glycerol derived from the breakdown of triglycerides to enter the glycolytic pathway. wikipedia.org

The table below summarizes these key enzymatic transformations.

EnzymeSubstrate(s)Product(s)Metabolic Pathway(s)
Fructose-1,6-bisphosphate Aldolase Fructose 1,6-bisphosphateDihydroxyacetone phosphate + Glyceraldehyde 3-phosphateGlycolysis, Gluconeogenesis, Calvin Cycle
Triosephosphate Isomerase Dihydroxyacetone phosphateGlyceraldehyde 3-phosphateGlycolysis, Gluconeogenesis, Calvin Cycle
Glycerol-3-Phosphate Dehydrogenase Dihydroxyacetone phosphate + NADH + H⁺L-Glycerol-3-phosphate + NAD⁺Lipid Biosynthesis, Glycolysis

Compound Index

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C3H5O5P-2

Molecular Weight

152.04 g/mol

IUPAC Name

2-oxopropyl phosphate

InChI

InChI=1S/C3H7O5P/c1-3(4)2-8-9(5,6)7/h2H2,1H3,(H2,5,6,7)/p-2

InChI Key

YUDNQQJOVFPCTF-UHFFFAOYSA-L

Canonical SMILES

CC(=O)COP(=O)([O-])[O-]

Origin of Product

United States

Role in Core Carbohydrate Metabolism

Glycolysis Pathway Integration

In the glycolytic pathway, DHAP is a key product in the preparatory phase, where a six-carbon glucose molecule is broken down into two three-carbon molecules. fiveable.me This sets the stage for the subsequent energy-yielding reactions of glycolysis.

The formation of dihydroxyacetone phosphate (B84403) is a critical step in glycolysis, catalyzed by the enzyme fructose-bisphosphate aldolase (B8822740), often simply referred to as aldolase. wikipedia.orgebi.ac.uk This enzyme facilitates the reversible cleavage of fructose (B13574) 1,6-bisphosphate, a six-carbon molecule, into two distinct three-carbon molecules: dihydroxyacetone phosphate (DHAP) and glyceraldehyde 3-phosphate (G3P). bionity.comebi.ac.uk This reaction is a key control point in the glycolytic pathway. wikipedia.org

The aldolase-catalyzed reaction is an aldol (B89426) cleavage, a process that is reversible and also utilized in the gluconeogenesis pathway for the synthesis of fructose 1,6-bisphosphate. proteopedia.org There are different classes of aldolases, with class I aldolases, found in animals and plants, forming a Schiff base intermediate with the substrate. ebi.ac.ukacs.org The reaction mechanism involves the binding of fructose 1,6-bisphosphate to the active site of the enzyme, followed by the cleavage of the bond between the third and fourth carbons of the fructose molecule. ebi.ac.uk This results in the release of glyceraldehyde 3-phosphate and the formation of an enamine intermediate which, upon hydrolysis, yields dihydroxyacetone phosphate. proteopedia.org

Enzymatic Reaction of Fructose 1,6-Bisphosphate Cleavage
SubstrateEnzymeProducts
Fructose 1,6-bisphosphateFructose-bisphosphate aldolase (EC 4.1.2.13)Dihydroxyacetone phosphate (DHAP) + Glyceraldehyde 3-phosphate (G3P)

Following its formation, dihydroxyacetone phosphate is rapidly and reversibly isomerized to glyceraldehyde 3-phosphate by the enzyme triosephosphate isomerase (TPI or TIM). nih.govwikipedia.org This isomerization is crucial because only glyceraldehyde 3-phosphate can be directly utilized in the subsequent steps of the glycolytic pathway to generate ATP. fiveable.mealivetek.org The reaction ensures that both three-carbon units derived from the initial glucose molecule can be catabolized to produce energy. fiveable.me

Triosephosphate isomerase is considered a catalytically "perfect" enzyme, meaning its reaction rate is limited only by the rate at which the substrate can diffuse into its active site. wikipedia.orgwikibooks.org The mechanism involves the formation of an enediol intermediate. wikipedia.org The enzyme's active site contains specific amino acid residues, notably a glutamate and a histidine, that facilitate the proton transfers necessary for the interconversion of the ketone (DHAP) to the aldehyde (G3P). nih.govwikibooks.org The equilibrium of this reaction actually favors dihydroxyacetone phosphate, but the constant removal of glyceraldehyde 3-phosphate by the subsequent reactions of glycolysis drives the conversion forward. alivetek.org

Recent research has also highlighted a role for DHAP in cellular signaling pathways that sense nutrient availability. nih.govnih.gov For instance, dihydroxyacetone phosphate levels have been shown to signal glucose availability to the mTORC1 signaling pathway, a key regulator of cell growth and metabolism. nih.govresearchgate.net This suggests that DHAP not only acts as a metabolic intermediate but also as a signaling molecule that helps to coordinate metabolic activity with cellular growth processes. researchgate.netbiorxiv.org The equilibrium between DHAP and G3P can influence the direction of metabolic flux, either towards energy generation through glycolysis or towards lipid synthesis, as DHAP is a precursor for the glycerol (B35011) backbone of triglycerides and phospholipids. researchgate.net

Gluconeogenesis Pathway Contribution

Dihydroxyacetone phosphate is not only a key intermediate in the breakdown of glucose but also a crucial building block in its synthesis through the process of gluconeogenesis. ethz.ch This pathway is essential for maintaining blood glucose levels during periods of fasting or starvation. nih.gov

In gluconeogenesis, two molecules of three-carbon precursors are used to synthesize one molecule of six-carbon glucose. Dihydroxyacetone phosphate serves as one of these essential three-carbon units. nih.gov In the reverse of the glycolytic reaction, aldolase catalyzes the condensation of dihydroxyacetone phosphate and glyceraldehyde 3-phosphate to form fructose 1,6-bisphosphate. wikipedia.org This fructose 1,6-bisphosphate is then further converted to glucose through a series of enzymatic steps that are largely the reverse of glycolysis, with the exception of a few key regulated and irreversible reactions. aklectures.com The availability of DHAP is therefore a critical factor in the rate of hepatic glucose production. taylorandfrancis.com

Role of Dihydroxyacetone Phosphate in Gluconeogenesis
PrecursorKey IntermediateProduct of CondensationFinal Product
Lactate, certain amino acids, glycerolDihydroxyacetone phosphate (DHAP)Fructose 1,6-bisphosphateGlucose

Glycerol, which is primarily derived from the breakdown of triglycerides in adipose tissue, is a major substrate for gluconeogenesis. aklectures.com To enter this pathway, glycerol must first be converted to dihydroxyacetone phosphate. droracle.aiwikipedia.org This conversion occurs in a two-step process. First, glycerol is phosphorylated by the enzyme glycerol kinase to form glycerol 3-phosphate. droracle.ai Subsequently, glycerol 3-phosphate is oxidized by glycerol 3-phosphate dehydrogenase to yield dihydroxyacetone phosphate. wikipedia.orgresearchgate.net

This pathway provides a direct route for the carbon skeleton of glycerol to be incorporated into glucose. researchgate.netnih.gov The entry of glycerol into gluconeogenesis via DHAP is particularly important during fasting, when fatty acids are being mobilized for energy and the resulting glycerol can be used to maintain blood glucose levels. wikipedia.org

Calvin Cycle Integration in Photosynthetic Organisms

Dihydroxyacetone phosphate (DHAP), an anion with the formula HOCH₂C(O)CH₂OPO₃²⁻, is a critical intermediate in numerous metabolic pathways, most notably the Calvin cycle in plants. wikipedia.org As a three-carbon sugar phosphate, it plays a pivotal role in the complex series of reactions that convert carbon dioxide into organic matter. fiveable.me In the context of photosynthesis, DHAP is synthesized in the chloroplast and is a key product of the reduction phase of the Calvin cycle. nih.govacs.org Specifically, it is one of the outcomes of the six-fold reduction of 1,3-bisphosphoglycerate by NADPH. wikipedia.orgbionity.com A significant portion of the DHAP produced is exported from the chloroplast to the cytosol to support various biosynthetic processes. nih.govresearchgate.net

Dihydroxyacetone Phosphate (2-) Participation in Ribulose 5-Phosphate Regeneration

A primary function of dihydroxyacetone phosphate within the Calvin cycle is its essential contribution to the regeneration of ribulose 5-phosphate, the initial acceptor of carbon dioxide. wikipedia.orgbionity.com This regeneration phase is crucial for the continuous operation of the cycle. DHAP, along with its isomer glyceraldehyde 3-phosphate (GAP), serves as a building block for the synthesis of larger sugar phosphates that are ultimately converted back into ribulose 5-phosphate. fiveable.melibretexts.org

The regeneration process involves a series of enzymatic reactions. One key step is the condensation of DHAP with glyceraldehyde 3-phosphate, catalyzed by the enzyme aldolase, to form fructose 1,6-bisphosphate. libretexts.org In another critical reaction, aldolase catalyzes the combination of DHAP with erythrose 4-phosphate to produce sedoheptulose 1,7-bisphosphate. libretexts.orgethz.ch Both fructose 1,6-bisphosphate and sedoheptulose 1,7-bisphosphate are subsequently dephosphorylated and rearranged through several steps to eventually yield ribulose 5-phosphate. wikipedia.orgbionity.com This intricate series of interconversions ensures that the pool of the CO₂ acceptor is replenished, allowing for sustained carbon fixation.

EnzymeSubstratesProductRole in Regeneration
AldolaseDihydroxyacetone phosphate, Glyceraldehyde 3-phosphateFructose 1,6-bisphosphatePrecursor to Ribulose 5-phosphate libretexts.org
AldolaseDihydroxyacetone phosphate, Erythrose 4-phosphateSedoheptulose 1,7-bisphosphatePrecursor to Ribulose 5-phosphate libretexts.orgethz.ch
Fructose-1,6-bisphosphataseFructose 1,6-bisphosphateFructose 6-phosphateStep in the regeneration pathway libretexts.org
Sedoheptulose-1,7-bisphosphataseSedoheptulose 1,7-bisphosphateSedoheptulose 7-phosphateStep in the regeneration pathway libretexts.org
TransketolaseFructose 6-phosphate, Glyceraldehyde 3-phosphateErythrose 4-phosphate, Xylulose 5-phosphateProduces precursor for sedoheptulose synthesis and another pentose (B10789219) phosphate libretexts.org

Contribution to Carbon Assimilation and Sugar Phosphate Interconversions

Dihydroxyacetone phosphate is central to the assimilation of carbon fixed during photosynthesis and the subsequent interconversion of various sugar phosphates. nih.gov The Calvin cycle produces triose phosphates, namely DHAP and glyceraldehyde 3-phosphate (GAP), which can be rapidly and reversibly isomerized. bionity.comresearchgate.net These three-carbon molecules represent the first net carbohydrate products of carbon fixation.

DHAP's role extends beyond the regeneration of ribulose 5-phosphate. It is a branch point in carbohydrate metabolism. A portion of the DHAP generated in the chloroplast is exported to the cytoplasm, where it can be used for the synthesis of sucrose (B13894), the primary form of sugar transported throughout the plant. researchgate.net Within the chloroplast, DHAP that is not used for regeneration can be converted into starch for storage.

Enzymatic Transformations and Mechanistic Insights Involving Dihydroxyacetone Phosphate 2

Triosephosphate Isomerase (TIM) Mechanisms

Triosephosphate isomerase (TIM) is a highly efficient enzyme that catalyzes the reversible interconversion of dihydroxyacetone phosphate (B84403) (DHAP) and D-glyceraldehyde 3-phosphate (GAP). wikipedia.org This reaction is a cornerstone of glycolysis, ensuring that both triose phosphates derived from fructose-1,6-bisphosphate can be channeled into the subsequent energy-yielding steps of the pathway. mdpi.com

Catalytic Principles of Dihydroxyacetone Phosphate (2-)-Glyceraldehyde 3-Phosphate (2-) Interconversion

The isomerization of DHAP to GAP by TIM is a masterpiece of enzymatic catalysis, proceeding through an enediol intermediate. wikipedia.orgproteopedia.org The enzyme's active site features key catalytic residues, including Glutamate-167 (or Glu-165 in some species) and Histidine-95, which orchestrate a series of proton transfers. proteopedia.orgnih.gov

The catalytic cycle begins with the binding of DHAP to the active site. A flexible loop (residues 167-176) closes over the active site, shielding the reaction from the solvent. proteopedia.org Glutamate-167, acting as a catalytic base, abstracts a proton from the C1 carbon of DHAP. wikipedia.orgnih.gov Simultaneously, Histidine-95, acting as a proton donor, protonates the carbonyl oxygen of DHAP. proteopedia.org This concerted action forms a planar enediol(ate) intermediate, which is stabilized by interactions with other active site residues, such as Lysine-12. proteopedia.orgnih.gov

In the subsequent step, the process is reversed. Glutamate-167, now protonated, donates a proton to the C2 carbon of the enediol intermediate, while Histidine-95 abstracts a proton from the hydroxyl group at C1. proteopedia.org This results in the formation of GAP, which is then released from the enzyme. The catalytic residues are returned to their original protonation states, ready for another catalytic cycle. proteopedia.org TIM is considered a "perfectly evolved enzyme" as the rate of the GAP-to-DHAP conversion is limited only by the diffusion of the substrate into the active site. nih.gov

Key Catalytic Residues in Triosephosphate Isomerase (TIM)

ResidueRole in Catalysis
Glutamate-167/165 Acts as the primary catalytic base, abstracting a proton from DHAP and later donating a proton to form GAP. wikipedia.orgproteopedia.orgnih.gov
Histidine-95 Functions as a catalytic acid, protonating the carbonyl oxygen of DHAP and later accepting a proton to complete the isomerization. proteopedia.org
Lysine-12 Stabilizes the negatively charged enediolate intermediate through electrostatic interactions. proteopedia.orgnih.gov
Asparagine-11 Contributes to the precise positioning of the substrate and stabilization of the active site architecture. nih.gov

Theoretical and Computational Studies on TIM Catalysis

Computational studies, including quantum mechanics/molecular mechanics (QM/MM) methods, have provided profound insights into the energetics and dynamics of the TIM-catalyzed reaction. anl.govdiva-portal.org These theoretical models have been instrumental in dissecting the contributions of individual amino acid residues to catalysis and in evaluating different proposed mechanistic pathways. anl.gov

Three primary mechanisms have been investigated: the classical mechanism involving a distinct enediol intermediate, a "criss-cross" mechanism with a different proton shuttle, and a shuffle mechanism that bypasses the enediol intermediate. nih.goviucr.org Computational analyses suggest that all three pathways are energetically plausible. iucr.org These studies have confirmed that Glutamate-167 is the definitive catalytic base responsible for the initial proton abstraction from DHAP. iucr.org

Furthermore, theoretical calculations have quantified the remarkable catalytic power of TIM. The enzyme lowers the free energy barrier for the deprotonation of DHAP by approximately 13-15 kcal/mol compared to the uncatalyzed reaction in solution. nih.gov The role of quantum mechanical tunneling in the proton transfer steps has also been a subject of investigation. While tunneling is found to play a role, its contribution to the rate enhancement at room temperature is considered modest, though it becomes more significant at lower temperatures. biorxiv.org

Consequences of Triosephosphate Isomerase Deficiency on Intracellular Dihydroxyacetone Phosphate (2-) Accumulation

Triosephosphate isomerase deficiency is a severe and often fatal genetic disorder characterized by chronic hemolytic anemia and progressive neurological impairment. wikipedia.orgashpublications.org A primary biochemical hallmark of this disease is the massive accumulation of dihydroxyacetone phosphate (DHAP) in affected cells, particularly erythrocytes. nih.govresearchgate.net

The reduced activity of the mutant TIM enzyme leads to a bottleneck in glycolysis, causing DHAP levels to increase by more than an order of magnitude. nih.gov This accumulation has several detrimental consequences. DHAP can spontaneously and non-enzymatically decompose to form methylglyoxal (B44143), a highly reactive and toxic dicarbonyl compound. mdpi.comsemanticscholar.org Methylglyoxal can, in turn, modify proteins and DNA, leading to the formation of advanced glycation end products (AGEs), which contribute to cellular damage and the clinical manifestations of the disease. mdpi.com

In erythrocytes of TPI-deficient individuals, modeling studies have shown that despite the enzyme defect, the glycolytic flux can be higher than in control cells, with a 40-fold increase in DHAP concentration. nih.gov This indicates a complex metabolic dysregulation beyond a simple block in the pathway. Enzyme replacement studies have demonstrated that introducing active TPI into deficient cells can reverse the intracellular accumulation of DHAP, highlighting the direct link between the enzyme's function and DHAP levels. ashpublications.org

Aldolase-Catalyzed Reactions

Aldolases are a class of enzymes that catalyze the reversible aldol (B89426) addition reaction, a fundamental carbon-carbon bond-forming process in biochemistry. Dihydroxyacetone phosphate serves as a key substrate for a specific group of these enzymes.

Fructose (B13574) 1,6-Bisphosphate Aldolase (B8822740): Reaction Mechanism and Substrate Specificity

Fructose-1,6-bisphosphate aldolase (FBP aldolase) is a central enzyme in both glycolysis and gluconeogenesis. wikipedia.org It catalyzes the reversible cleavage of fructose 1,6-bisphosphate (FBP) into two triose phosphates: glyceraldehyde 3-phosphate (G3P) and dihydroxyacetone phosphate (DHAP). wikipedia.orgebi.ac.uk

Class I aldolases, found in animals and higher plants, utilize a Schiff base mechanism. wikipedia.orgnih.gov The reaction begins with the formation of a Schiff base between the keto group of FBP (in its open-chain form) and the ε-amino group of a conserved lysine (B10760008) residue (Lys229 in rabbit muscle aldolase) in the active site. wikipedia.orgresearchgate.net Following the Schiff base formation, a conserved aspartate residue (Asp33) acts as a general base to facilitate the cleavage of the C3-C4 bond, releasing G3P. ebi.ac.uknih.gov This leaves an enamine intermediate derived from DHAP covalently attached to the enzyme. nih.gov The enamine is then protonated, and subsequent hydrolysis of the Schiff base releases DHAP, regenerating the free enzyme. ebi.ac.uk

FBP aldolases exhibit specificity for their substrates. While the primary physiological substrates are FBP, DHAP, and G3P, the enzyme can accept a range of aldehyde acceptors in the reverse, synthetic direction. wikipedia.org Aldolase B, the isoform predominantly found in the liver, can efficiently cleave both fructose 1,6-bisphosphate and fructose 1-phosphate. wikipedia.org

Key Steps in Class I Fructose 1,6-Bisphosphate Aldolase Catalysis

StepDescriptionKey Residues
1. Substrate Binding & Ring Opening Fructose 1,6-bisphosphate binds to the active site and its cyclic furanose form opens to the linear keto form.-
2. Schiff Base Formation The keto group of FBP reacts with the amino group of a catalytic lysine to form a protonated Schiff base (carbinolamine intermediate). researchgate.netacs.orgLysine 229, Glutamate 187 ebi.ac.ukacs.org
3. C-C Bond Cleavage (Retro-Aldol) An aspartate residue abstracts a proton, promoting the cleavage of the C3-C4 bond, which releases G3P. ebi.ac.uknih.govAspartate 33 ebi.ac.uknih.gov
4. Release of First Product Glyceraldehyde 3-phosphate diffuses out of the active site.-
5. Enamine Tautomerization The remaining enamine intermediate is protonated.-
6. Schiff Base Hydrolysis The Schiff base is hydrolyzed by a water molecule, releasing DHAP.Lysine 229 ebi.ac.uk
7. Release of Second Product Dihydroxyacetone phosphate diffuses out of the active site, regenerating the enzyme.-

Dihydroxyacetone Phosphate (2-)-Dependent Aldolases in Stereoselective Carbon-Carbon Bond Formation

DHAP-dependent aldolases are powerful biocatalysts for the stereoselective formation of carbon-carbon bonds, a reaction of great importance in synthetic organic chemistry. nih.govnih.gov These enzymes use DHAP as the nucleophilic donor and a variety of aldehydes as the electrophilic acceptor. nih.gov

A key advantage of DHAP-dependent aldolases is their ability to control the stereochemistry of the newly formed vicinal diols. core.ac.uk There are four main types of DHAP-dependent aldolases, each producing a different stereoisomer of the resulting polyhydroxylated compound. This stereocomplementarity allows for access to a complete set of diastereomers from achiral aldehyde substrates. nih.govcore.ac.uk

These enzymes, such as fructose-1,6-bisphosphate aldolase, rhamnulose-1-phosphate aldolase, and tagatose-1,6-bisphosphate aldolase, exhibit broad substrate specificity for the aldehyde acceptor while maintaining strict specificity for the DHAP donor. nih.govfrontiersin.org This property has been exploited for the synthesis of a wide array of complex carbohydrates and related molecules, including rare sugars and aminocyclitols. core.ac.ukresearchgate.net The use of these enzymes in multi-step, one-pot syntheses demonstrates their potential for efficient and environmentally friendly chemical production. researchgate.net

Enzymatic Synthesis of Rare Sugars and Analogs Utilizing Dihydroxyacetone Phosphate (2-)

Dihydroxyacetone phosphate (DHAP) dependent aldolases are powerful biocatalysts for the stereoselective formation of carbon-carbon bonds, a challenging and crucial reaction in organic synthesis. These enzymes utilize DHAP as a nucleophilic donor to react with a wide array of aldehyde acceptors, leading to the synthesis of a diverse range of rare sugars and their analogs. researchgate.netnih.gov The key advantage of using DHAP-dependent aldolases lies in their ability to control the stereochemistry at two new stereocenters, offering access to all four possible stereoisomers from a single achiral aldehyde. plos.orgnih.gov

A significant hurdle in the widespread application of these aldolases is the high cost and relative instability of their obligatory donor substrate, DHAP. nih.govbeilstein-journals.org To circumvent this, researchers have developed various strategies for the in situ generation of DHAP from more economical and stable precursors. These methods include:

The retro-aldol cleavage of fructose-1,6-bisphosphate catalyzed by fructose-1,6-bisphosphate aldolase (FruA), often coupled with triose phosphate isomerase (TPI) to convert the resulting glyceraldehyde-3-phosphate into DHAP. plos.org

The phosphorylation of dihydroxyacetone (DHA) to DHAP using dihydroxyacetone kinase. plos.org

A two-step conversion of glycerol (B35011) to glycerol-3-phosphate by glycerol kinase, followed by the oxidation of glycerol-3-phosphate to DHAP by glycerol-3-phosphate dehydrogenase or glycerol phosphate oxidase. plos.org

These in situ generation systems have been successfully integrated into one-pot, multi-enzyme cascade reactions for the preparative-scale synthesis of rare sugars without the need to isolate the unstable DHAP intermediate. plos.orgresearchgate.net

DHAP-dependent aldolases, such as L-rhamnulose-1-phosphate aldolase (RhaD) and L-fuculose-1-phosphate aldolase (FucA) from Escherichia coli, exhibit distinct stereoselectivities, enabling the synthesis of various rare ketoses like D-sorbose and D-psicose. researchgate.netbeilstein-journals.org For instance, the aldol addition of DHAP to D-glyceraldehyde catalyzed by RhaD can simultaneously produce both D-sorbose and D-psicose, which can then be separated. beilstein-journals.org Furthermore, these enzymes have been shown to accept ketones as electrophilic substrates, a previously unobserved reactivity, leading to the synthesis of branched-chain monosaccharides with tertiary alcohol functionalities. scispace.com This discovery expands the synthetic utility of DHAP-dependent aldolases beyond the production of linear sugar analogs.

The application of these enzymatic systems provides a valuable and sustainable alternative to traditional chemical methods for the synthesis of rare sugars, which are gaining interest for their potential applications as low-calorie sweeteners and pharmaceutical synthons. nih.govplos.org

Biosynthesis of Polyhydroxylated Nitrogen-Containing Heterocycles (e.g., Pyrrolidine (B122466) Derivatives)

The enzymatic prowess of dihydroxyacetone phosphate (DHAP)-dependent aldolases extends beyond the synthesis of rare sugars to the creation of complex, biologically active nitrogen-containing heterocycles, such as polyhydroxylated pyrrolidine derivatives. researchgate.netnih.gov These compounds, often classified as iminosugars, are of significant interest due to their therapeutic potential, particularly as glycosidase inhibitors. researchgate.netnih.gov

The chemoenzymatic synthesis of these pyrrolidine-type iminosugars typically involves the aldol addition of DHAP to α-substituted N-Cbz-2-aminoaldehydes. researchgate.netnih.gov By employing different DHAP-dependent aldolases, such as L-fuculose-1-phosphate aldolase (FucA) and L-rhamnulose-1-phosphate aldolase (RhuA) from E. coli, it is possible to generate configurational diversity in the resulting iminosugar products. researchgate.netnih.gov

A study demonstrated that FucA and RhuA exhibit different substrate tolerances and stereoselectivities in these reactions. researchgate.netnih.gov

L-fuculose-1-phosphate aldolase (FucA): This enzyme showed good tolerance for linear alkyl substitutions at the α-carbon of the aminoaldehyde, yielding conversions of 40-70%. However, it was largely inactive towards branched alkyl substituents, with the exception of dimethyl and benzyl (B1604629) groups which gave 20% conversion. FucA was highly stereoselective, producing the anti (3R,4R) adduct with 90-100% diastereomeric excess. researchgate.netnih.gov

L-rhamnulose-1-phosphate aldolase (RhuA): RhuA proved to be a more versatile catalyst. It efficiently converted linear alkyl-substituted aminoaldehydes (60-99% conversion) and also accepted branched alkyl groups, albeit with moderate to good conversions (50-80%). Its stereoselectivity was dependent on the configuration of the starting aminoaldehyde. With (S)-N-Cbz-2-aminoaldehydes, it produced the syn (3R,4S) adduct with high selectivity (90-100%). In contrast, reactions with (R)-configured aldehydes resulted in mixtures of syn and anti products. Interestingly, for certain branched substituents, RhuA yielded the anti adduct, the same stereoisomer produced by FucA, with high selectivity. researchgate.netnih.gov

The initial aldol adducts, which are phosphorylated, can be subsequently dephosphorylated and undergo reductive amination to yield the final polyhydroxylated pyrrolidine derivatives. researchgate.net This enzymatic approach provides a powerful and stereocontrolled route to a diverse library of iminosugars for biological evaluation. researchgate.netnih.gov The biosynthesis of other nitrogen heterocycles, such as piperidines and perhydroazepines, has also been achieved through similar chemoenzymatic strategies involving aldolase-catalyzed reactions. researchgate.netacs.org

Table 1: Stereoselectivity of FucA and RhuA in the Synthesis of Pyrrolidine Derivatives

Enzyme Aldehyde Substrate (Configuration) Major Product Stereochemistry Diastereomeric Excess (%)
FucA (R/S)-N-Cbz-2-aminoaldehydes anti (3R,4R) 90-100
RhuA (S)-N-Cbz-2-aminoaldehydes syn (3R,4S) 90-100
RhuA (R)-N-Cbz-2-aminoaldehydes Mixture of syn and anti Variable

Reductase and Dehydrogenase Activities

Mechanisms of Dihydroxyacetone Phosphate (2-) Reductases in Diverse Organisms (e.g., Plants, Escherichia coli)

Dihydroxyacetone phosphate (DHAP) reductases, also known as glycerol-3-phosphate dehydrogenases (GPDH), are crucial enzymes that catalyze the reduction of DHAP to glycerol-3-phosphate (G3P). This reaction is a key metabolic nexus, linking glycolysis and lipid biosynthesis. In various organisms, these reductases exhibit distinct characteristics and regulatory mechanisms.

In plants such as spinach, soybean, and pea, two distinct forms of DHAP reductase exist: a chloroplast form and a cytosolic form. nih.gov The chloroplast isoform accounts for approximately 80% of the total reductase activity. nih.gov A notable feature of the chloroplast DHAP reductase is its stimulation by dithiothreitol (B142953) and reduced thioredoxin, suggesting a regulatory link to light-dependent redox signaling within the chloroplast. nih.gov The cytosolic form, in contrast, is not affected by these reducing agents. nih.gov In Arabidopsis thaliana, a DHAP reductase encoded by the SFD1 gene has been identified in plastids and is essential for normal glycerolipid metabolism. researchgate.netnih.gov

Escherichia coli possesses a DHAP reductase (GpsA) that is an NADH-dependent enzyme. researchgate.net This enzyme is crucial for the synthesis of G3P, a precursor for phospholipid biosynthesis. The E. coli gpsA mutant, which is auxotrophic for G3P, can be complemented by the plant SFD1 gene, demonstrating the functional conservation of DHAP reductase activity across different kingdoms. researchgate.netnih.gov Another related enzyme in E. coli is an NADH-dependent sn-glycerol-3-phosphate dehydrogenase encoded by the DAR1 gene (also known as GPD1), which is homologous to eukaryotic G3PDases. science.gov

The catalytic mechanism of these reductases generally involves the transfer of a hydride ion from NADH to the carbonyl carbon of DHAP, resulting in the formation of G3P and NAD+. The specificity for NADH is a common feature among these enzymes. The regulation of DHAP reductase activity is critical for maintaining the balance between carbohydrate and lipid metabolism in response to cellular energy status and environmental cues.

Glycerol 3-Phosphate Dehydrogenase: Reversible Interconversion with Dihydroxyacetone Phosphate (2-)

Glycerol-3-phosphate dehydrogenase (GPDH) is a key enzyme that catalyzes the reversible redox reaction between dihydroxyacetone phosphate (DHAP) and sn-glycerol 3-phosphate (G3P), utilizing the NAD+/NADH cofactor pair. ebi.ac.ukwikipedia.org This reversibility allows the enzyme to play a central role in linking carbohydrate metabolism (glycolysis) with lipid metabolism (triglyceride and phospholipid synthesis). wikipedia.orgacs.orgcdnsciencepub.com

The direction of the reaction is dictated by the metabolic needs of the cell and the relative concentrations of substrates and cofactors.

DHAP to G3P (Reduction): In this direction, cytosolic GPDH (cGPD or GPD1) reduces DHAP, a glycolytic intermediate, to G3P, consuming NADH and regenerating NAD+. wikipedia.orgwikipedia.org This G3P can then be used for the synthesis of glycerolipids. acs.org This reaction is also a critical component of the glycerol-3-phosphate shuttle, a mechanism prominent in tissues like skeletal muscle and brain for transferring reducing equivalents from cytosolic NADH into the mitochondria for oxidative phosphorylation. wikipedia.org

G3P to DHAP (Oxidation): The reverse reaction, the oxidation of G3P to DHAP, is catalyzed by both cytosolic and mitochondrial GPDH isoforms. The mitochondrial GPDH (mGPD or GPD2) is bound to the inner mitochondrial membrane and uses FAD as a cofactor, irreversibly oxidizing G3P to DHAP and transferring electrons to the electron transport chain. wikipedia.orgwikipedia.org The cytosolic enzyme can also catalyze this oxidation, producing NADH. acs.org This pathway is important for utilizing the glycerol backbone from triglyceride breakdown for gluconeogenesis or glycolysis. cdnsciencepub.com

The catalytic mechanism of the NAD+-dependent GPDH involves an ordered binding of the cofactor (NAD+) first, followed by the substrate (G3P). acs.org A key lysine residue in the active site acts as a general base, abstracting a proton from the hydroxyl group of G3P. ebi.ac.uk This is followed by a hydride transfer from the substrate to the NAD+ cofactor, resulting in the formation of DHAP and NADH. ebi.ac.ukacs.org The reaction is readily reversible, with the enzyme stabilizing the transition state for hydride transfer in both directions. acs.org

Table 2: Comparison of Cytosolic and Mitochondrial GPDH

Feature Cytosolic GPDH (GPD1) Mitochondrial GPDH (GPD2)
Location Cytosol Inner mitochondrial membrane
Cofactor NAD+/NADH FAD/FADH2
Reaction Reversible oxidation/reduction Irreversible oxidation of G3P
Primary Function Glycerolipid synthesis, Glycerol-3-phosphate shuttle Electron transport chain input

Kinase and Phosphatase Activities

Dihydroxyacetone Kinase (TKFC) Role in Phosphorylation of Dihydroxyacetone

Dihydroxyacetone kinase (DHA kinase), also known as glycerone kinase, is an enzyme that catalyzes the phosphorylation of dihydroxyacetone (DHA) to produce dihydroxyacetone phosphate (DHAP), utilizing adenosine (B11128) triphosphate (ATP) as the phosphate donor. nih.govuniprot.org In humans, this activity is carried out by a bifunctional enzyme called triokinase/FMN cyclase (TKFC). nih.govgenecards.org

The TKFC enzyme is notable for its dual catalytic functions:

Kinase activity: It phosphorylates not only DHA but also D-glyceraldehyde. nih.govuniprot.org

Cyclase activity: It catalyzes the splitting of flavin adenine (B156593) dinucleotide (FAD) to form riboflavin (B1680620) 4',5'-phosphate (cyclic FMN) and adenosine monophosphate (AMP). nih.gov

The structure of human TKFC is a dimer of identical subunits, with each subunit containing two domains, K and L. The active site is located at the interface between these domains. nih.gov For the kinase reaction to occur, a significant conformational change is required to bring the substrates, DHA (bound to the K domain) and ATP (bound to the L domain), into close enough proximity for the phosphoryl transfer to take place. nih.gov Molecular dynamics simulations have shown that the enzyme undergoes a domain closure motion to facilitate this transfer. nih.gov

In Escherichia coli, the phosphorylation of DHA is accomplished by a different and more complex system that does not use ATP directly. Instead, it utilizes a phosphoenolpyruvate (B93156) (PEP)-dependent phosphotransferase system (PTS). embopress.org This system consists of three soluble protein subunits: DhaK, DhaL, and DhaM. In this cascade, the phosphoryl group from PEP is transferred via Enzyme I (EI) and the histidine-containing phosphoryl carrier protein (HPr) to the DhaM subunit. The phosphorylated DhaM then serves as the phosphoryl donor to DHA, a reaction catalyzed by the DhaK and DhaL subunits. embopress.org This represents an evolutionary adaptation where the kinase has switched from using ATP to a phosphoprotein as its phosphoryl source. embopress.org

The phosphorylation of DHA to DHAP is a critical step for its entry into central metabolism. DHAP is a key intermediate in glycolysis and gluconeogenesis, and it serves as the precursor for the glycerol backbone of lipids. The activity of DHA kinase is therefore essential for the utilization of both exogenous and endogenously generated DHA. nih.gov In biotechnology, DHA kinases are used for the in situ production of DHAP for use in aldolase-catalyzed carbon-carbon bond formation reactions. nih.gov

Dihydroxyacetone Phosphatase (HdpA) and Dephosphorylation Mechanisms

Dihydroxyacetone phosphatase, designated as HdpA, is a key enzyme responsible for the dephosphorylation of dihydroxyacetone phosphate (DHAP) to yield dihydroxyacetone (DHA) and inorganic phosphate. wikipedia.orgfrontiersin.org This hydrolytic cleavage of the phosphate group is an irreversible reaction. frontiersin.org HdpA has been notably identified and characterized in Corynebacterium glutamicum, where it serves as the primary enzyme for DHA production derived from the catabolism of sugars like glucose and fructose. wikipedia.org

HdpA is classified as a member of the haloacid dehalogenase (HAD)-like hydrolase superfamily. wikipedia.org Research into its kinetic properties reveals that HdpA does not adhere to typical Michaelis-Menten saturation kinetics, even at high concentrations of its substrate, DHAP. wikipedia.org This suggests that the enzyme possesses a relatively low affinity for dihydroxyacetone phosphate. wikipedia.org The optimal functioning of HdpA occurs over a broad pH range, from 5.5 to 8.0. wikipedia.org

While the precise catalytic mechanism of HdpA is still under investigation, its role is crucial for metabolic engineering applications aimed at producing DHA. wikipedia.org The limited understanding of its mechanism presents challenges for rational protein engineering to improve its efficiency. wikipedia.org To overcome this, innovative high-throughput screening methods, such as the development of methylglyoxal-responsive biosensors, are being employed to identify HdpA mutants with enhanced catalytic activity for increased DHA production. wikipedia.orgnih.gov The deletion of the hdpA gene has been shown to directly impact the metabolic pathways, confirming its significant role in DHAP processing. researchgate.net

Table 1: Characteristics of Dihydroxyacetone Phosphatase (HdpA) from Corynebacterium glutamicum

PropertyDescriptionReference
Enzyme Name Dihydroxyacetone phosphatase (HdpA) wikipedia.org
Reaction Dihydroxyacetone phosphate (DHAP) → Dihydroxyacetone (DHA) + Pi wikipedia.orgfrontiersin.org
Enzyme Family Haloacid dehalogenase (HAD)-like hydrolase superfamily wikipedia.org
Substrate Dihydroxyacetone phosphate (DHAP) wikipedia.org
Product Dihydroxyacetone (DHA) wikipedia.org
Kinetics Does not exhibit typical Michaelis-Menten saturation wikipedia.org
Optimal pH 5.5 - 8.0 wikipedia.org
Organism Corynebacterium glutamicum wikipedia.org

Methylglyoxal Metabolism

Dihydroxyacetone Phosphate (2-) as a Precursor to Methylglyoxal via Methylglyoxal Synthase (MgsA)

Dihydroxyacetone phosphate (2-) serves as a direct precursor for the formation of the reactive and potentially toxic compound, methylglyoxal. This conversion is catalyzed by the enzyme methylglyoxal synthase (MgsA). oup.comuniprot.org The reaction represents an alternative pathway for the metabolism of triose phosphates produced during glycolysis. wikipedia.org In microorganisms like Escherichia coli, MgsA converts DHAP directly into methylglyoxal, releasing an inorganic phosphate molecule in the process. oup.comuniprot.org

The catalytic mechanism of MgsA involves an intramolecular oxidation-reduction and a dephosphorylation step. wikipedia.org The reaction begins with the abstraction of a proton from the C-3 of DHAP, forming an ene-diol phosphate intermediate, a step similar to the reaction catalyzed by triosephosphate isomerase (TIM). wikipedia.org However, instead of reprotonation to form glyceraldehyde-3-phosphate, MgsA facilitates the elimination of the phosphate group from the C-1 position, which is concurrently reduced to a methyl group, while the C-3 is oxidized to an aldehyde, thus forming methylglyoxal. wikipedia.org This enzymatic activity is highly specific for DHAP. wikipedia.org

The activity of MgsA is subject to stringent regulation to prevent the toxic accumulation of methylglyoxal. nih.gov A key regulatory mechanism is the inhibition of MgsA by inorganic phosphate (Pi). uniprot.orgnih.gov This is significant because Pi is a substrate for glyceraldehyde-3-phosphate dehydrogenase, the subsequent enzyme in the main glycolytic pathway. High concentrations of Pi, therefore, render MgsA inactive, channeling triose phosphates through glycolysis. wikipedia.org In some bacteria, such as Bacillus subtilis, MgsA activity is also controlled through protein-protein interactions with the phosphoprotein Crh, which inhibits MgsA when preferred carbon sources are scarce. nih.gov

Table 2: Overview of Methylglyoxal Synthase (MgsA)

FeatureDescriptionReference
Enzyme Name Methylglyoxal synthase (MgsA) uniprot.org
EC Number 4.2.3.3 uniprot.org
Reaction Dihydroxyacetone phosphate (DHAP) → Methylglyoxal + Phosphate wikipedia.orguniprot.org
Substrate Dihydroxyacetone phosphate (DHAP) wikipedia.org
Product Methylglyoxal wikipedia.org
Mechanism Intramolecular oxidation-reduction and dephosphorylation via an ene-diol phosphate intermediate wikipedia.org
Regulation Inhibited by inorganic phosphate (Pi); In some species, inhibited by the Crh protein uniprot.orgnih.gov
Optimal pH ~7.5 wikipedia.org

Enzymatic Detoxification Pathways for Methylglyoxal and their Link to Dihydroxyacetone Phosphate (2-)

The production of methylglyoxal from dihydroxyacetone phosphate necessitates efficient detoxification systems to mitigate its cellular toxicity. The primary and most widespread pathway for methylglyoxal detoxification is the glyoxalase system. wikipedia.orgnih.gov This system comprises two key enzymes, glyoxalase I (Glo1 or GloA) and glyoxalase II (Glo2 or GloB), and requires a catalytic amount of the antioxidant glutathione (B108866) (GSH). wikipedia.orgnih.gov

The detoxification process begins with the spontaneous, non-enzymatic reaction of methylglyoxal with GSH to form a hemithioacetal adduct. nih.gov Glyoxalase I then catalyzes the isomerization of this hemithioacetal into a stable thioester, S-D-lactoylglutathione. wikipedia.orgfrontiersin.org In the final step, glyoxalase II hydrolyzes S-D-lactoylglutathione to produce D-lactate, a non-toxic metabolite that can be further metabolized to pyruvate, and regenerates the initial GSH molecule. wikipedia.orgresearchgate.net This recycling of GSH is crucial for maintaining the cell's capacity to detoxify subsequent molecules of methylglyoxal. nih.gov

While the glyoxalase pathway is the principal route for methylglyoxal removal, other enzymatic pathways also contribute to its detoxification. wikipedia.orgnih.gov These alternative routes include the action of aldo-keto reductases (AKRs) and aldehyde dehydrogenases (ALDHs). wikipedia.orgnih.gov These enzymes can reduce methylglyoxal to hydroxyacetone (B41140) or oxidize it to pyruvate, respectively. wikipedia.org Studies have shown that in the absence of a functional glyoxalase I, these alternative pathways, particularly those involving AKRs, can effectively compensate to prevent the accumulation of toxic methylglyoxal levels. nih.gov These detoxification pathways are directly linked to dihydroxyacetone phosphate metabolism as they are essential for managing the cytotoxic byproduct generated from it by MgsA, thereby maintaining cellular homeostasis.

Regulation and Metabolic Interplay of Dihydroxyacetone Phosphate 2 Levels

Control Points in Carbohydrate Metabolism Involving Dihydroxyacetone Phosphate (B84403) (2-)

Dihydroxyacetone phosphate (DHAP) is a three-carbon phosphorylated sugar that serves as a central intermediate in both glycolysis and gluconeogenesis. fiveable.mefiveable.me Its levels are tightly controlled at key enzymatic steps, ensuring the appropriate direction of metabolic flow based on the cell's energy requirements.

Conversely, during gluconeogenesis, the synthesis of glucose from non-carbohydrate precursors, DHAP serves as a building block. aklectures.com Precursors such as glycerol (B35011) can be converted to DHAP, which then, along with G3P, is used by aldolase (B8822740) to form fructose-1,6-bisphosphate, reversing the glycolytic step. nih.govuonbi.ac.ke The regulation of enzymes like fructose-1,6-bisphosphatase, which is distinct from its glycolytic counterpart phosphofructokinase, ensures that glycolysis and gluconeogenesis are reciprocally controlled, thereby managing the levels of intermediates like DHAP. lumenlearning.com The equilibrium maintained by triosephosphate isomerase is also vital in gluconeogenesis to supply both triose phosphates for glucose synthesis. oup.com The glutathionylation of aldolase and TPI has been identified as a potential regulatory mechanism affecting their activity, thereby influencing DHAP levels. nih.govoup.comresearchgate.net

Signaling Functions of Dihydroxyacetone Phosphate (2-) in Cellular Processes

Beyond its classical role as a metabolic intermediate, dihydroxyacetone phosphate has emerged as a significant signaling molecule, conveying information about nutrient status to key regulatory hubs within the cell.

Modulation of Cell Growth and Anabolic/Catabolic Balance via mTORC1 Signaling

Recent research has identified dihydroxyacetone phosphate (DHAP) as a crucial signal of glucose availability to the mechanistic target of rapamycin (B549165) complex 1 (mTORC1). nih.govnih.gov mTORC1 is a central kinase that regulates cell growth and proliferation by balancing anabolic and catabolic processes in response to nutrient cues. nih.govcsic.es Studies have shown that mTORC1 senses a glycolytic metabolite produced downstream of aldolase and upstream of glyceraldehyde-3-phosphate dehydrogenase, pinpointing DHAP as the key signaling molecule. nih.govnih.govbiorxiv.org

Interactions with Other Metabolic Pathways (e.g., Pentose (B10789219) Phosphate Pathway)

Dihydroxyacetone phosphate (DHAP) serves as a critical node connecting glycolysis with other essential metabolic pathways, most notably the pentose phosphate pathway (PPP) and lipid biosynthesis. The non-oxidative branch of the PPP involves the interconversion of various sugar phosphates, and it intersects with glycolysis at the level of glyceraldehyde-3-phosphate and fructose-6-phosphate (B1210287). nih.gov DHAP, being in equilibrium with glyceraldehyde-3-phosphate, is thus intricately linked to the PPP. mdpi.comresearchgate.net The PPP is vital for producing NADPH, which is required for reductive biosynthesis and antioxidant defense, and for generating precursors for nucleotide synthesis. nih.govtaylorandfrancis.com The flux through the PPP relative to glycolysis can be modulated by the cellular demand for these products, and DHAP levels can influence this balance. nih.gov

Furthermore, DHAP is a direct precursor for the glycerol-3-phosphate backbone required for the synthesis of triglycerides and phospholipids, the building blocks of cell membranes and energy storage molecules. fiveable.mecreative-proteomics.comwikipedia.org The enzyme glycerol-3-phosphate dehydrogenase catalyzes the reduction of DHAP to glycerol-3-phosphate. wikipedia.org This connection places DHAP at the crossroads of carbohydrate and lipid metabolism, allowing the cell to divert glycolytic intermediates into lipid synthesis when energy levels are sufficient. taylorandfrancis.comcreative-proteomics.com

The Dihydroxyacetone Phosphate (2-) Shunt in Microbial Metabolism

In certain bacteria, a specialized metabolic route known as the dihydroxyacetone phosphate (DHAP) shunt enables the utilization of alternative carbon sources derived from the ubiquitous cofactor S-adenosyl-l-methionine (SAM).

Mechanism and Physiological Role in 5′-Deoxynucleoside Utilization for Carbon Assimilation

The dihydroxyacetone phosphate (DHAP) shunt is a bacterial pathway for the metabolism of 5'-deoxynucleosides, such as 5'-methylthioadenosine (MTA) and 5'-deoxyadenosine (B1664650) (5dAdo), which are byproducts of SAM-dependent reactions. asm.orgnih.gov This pathway converts these nucleosides into DHAP and either acetaldehyde (B116499) or 2-methylthioacetaldehyde. asm.orgasm.orgbiorxiv.org In some extraintestinal pathogenic Escherichia coli (ExPEC) strains, the primary physiological role of the DHAP shunt is not for detoxification or sulfur salvage, as seen in other organisms, but for carbon assimilation, allowing the bacteria to use these 5'-deoxynucleosides as a growth substrate. asm.orgnih.govbiorxiv.orgbiorxiv.org

The mechanism involves a series of enzymatic steps. First, a nucleosidase cleaves the 5'-deoxynucleoside into a 5-deoxy-pentose sugar and adenine (B156593). asm.orgnih.gov The 5-deoxy-pentose sugar is then phosphorylated by a kinase, followed by isomerization and finally cleavage by an aldolase to yield DHAP and an aldehyde. osu.edu This allows the carbon from the ribose moiety of the nucleosides to enter central carbon metabolism as DHAP. biorxiv.orgnih.gov This pathway is active under both aerobic and anaerobic conditions with specific electron acceptors like Trimethylamine N-oxide (TMAO), but does not support fermentative growth, suggesting its relevance in specific environments. asm.orgnih.govresearchgate.net

Regulation of the Dihydroxyacetone Phosphate (2-) Shunt Pathway Gene Expression

The expression of the genes encoding the enzymes of the DHAP shunt is tightly regulated in response to environmental conditions and the availability of carbon sources. osu.edu In E. coli, the genes for the kinase (mtnK), isomerase (mtnA), and aldolase (ald2) are typically found in an operon. osu.eduosu.edu

Studies have shown that the transcription of this operon is strongly induced when bacteria are grown on 5-deoxy-D-ribose (a product of 5dAdo cleavage) as the carbon source. osu.edu Conversely, the expression is repressed during growth on glucose, indicating the involvement of carbon catabolite repression. osu.edu A transcription factor gene located downstream of the DHAP shunt operon has been identified as a regulator of the pathway's expression. osu.edu In E. coli, the dihydroxyacetone kinase itself can act as a repressor of the dha operon by binding to the transcription factor DhaR, illustrating a complex feedback mechanism. nih.gov This precise regulation ensures that the shunt is activated only when its specific substrates are available and preferred carbon sources are scarce.

Metabolic Adaptations and Responses to Environmental Shifts

The intracellular concentration of dihydroxyacetone phosphate (2-), or DHAP, is subject to dynamic regulation in response to changes in the cellular environment. These adaptations are crucial for maintaining metabolic homeostasis. The cell can adjust its metabolic pathways when faced with shifts in nutrient availability, such as an influx of external simple sugars, or when encountering various cellular stressors.

Impact of Exogenous Trioses (e.g., Dihydroxyacetone) on Dihydroxyacetone Phosphate (2-) Levels and Downstream Metabolism

The introduction of exogenous trioses, such as dihydroxyacetone (DHA), directly influences the intracellular pool of DHAP and subsequently affects downstream metabolic and signaling pathways. nih.govwiley.comdntb.gov.ua Studies have confirmed that DHA is readily absorbed by cells and phosphorylated by triose kinase to form DHAP, thereby entering central metabolism. nih.govresearchgate.netnih.gov This conversion can significantly increase the intracellular levels of DHAP. nih.govwiley.comdntb.gov.uanih.gov

An elevated concentration of DHAP has profound effects on cellular regulation. Research has identified DHAP as a key signaling molecule for glucose availability to the mTORC1 (mammalian target of rapamycin complex 1) kinase, a central regulator of cell growth and metabolism. nih.govbiorxiv.org In engineered human cells, the synthesis of DHAP from exogenous DHA was sufficient to activate mTORC1, even in the absence of glucose. nih.gov The level of DHAP is highly dynamic, capable of changing as much as 10-fold depending on glucose availability, which makes it a well-suited indicator for the cell to sense its nutrient status. nih.govbiorxiv.org

The table below summarizes key research findings on the metabolic impact of exogenous dihydroxyacetone.

Experimental ModelObservationDownstream Metabolic ConsequenceSource
Human Cells (HEK-293T AMPK DKO)Exogenous DHA is converted to DHAP.DHAP is sufficient to activate the mTORC1 signaling pathway, a master regulator of cell growth, even without glucose. nih.govbiorxiv.org
General Cell ModelsExogenous DHA exposure increases intracellular DHAP levels.Mimics the effects of high fructose (B13574) exposure, potentially leading to imbalances in 3-carbon metabolites. nih.govresearchgate.net
Yeast (Saccharomyces cerevisiae)Inactivation of triosephosphate isomerase (Tpi1) leads to increased DHAP levels.The balance between DHAP and GAP is critical for regulating the exit from a quiescent state; DHAP may be involved in TORC1 regulation. asm.org
Human Cells (HEK293T)DHA is converted to DHAP.Despite its conversion, DHA does not readily contribute to the energetic pool, leading to metabolic dysfunction and starvation responses. nih.govacs.org

Cellular Stress Responses Linked to Dihydroxyacetone Phosphate (2-) Metabolism

Elevated levels of DHAP, resulting from factors like exogenous DHA exposure, are linked to various cellular stress responses. nih.govwiley.comdntb.gov.ua An imbalance in DHAP is proposed to mimic the metabolic stress seen in high fructose consumption, leading to oxidative stress and mitochondrial dysfunction. nih.govresearchgate.netnih.gov

One major consequence of excess DHAP is the increased production of reactive oxygen species (ROS). nih.gov This oxidative stress can cause widespread cellular damage. nih.govresearchgate.net Elevated DHAP contributes to the formation of advanced glycation end products (AGEs), which are harmful compounds that arise from the reaction of sugar metabolites with proteins or lipids. nih.gov These AGEs can damage amino acids, nucleic acids, and fatty acids, leading to protein dysfunction and DNA/RNA damage. nih.gov

Mitochondrial function is also sensitive to shifts in DHAP metabolism. nih.gov Studies in HEK293T cells exposed to DHA showed decreased mitochondrial function, altered redox balance of NAD+/NADH, and ultimately, cell death through autophagy, a cellular stress-response pathway. nih.govacs.org In cultured human keratinocytes, DHA exposure has been shown to induce DNA damage, block the cell cycle, and trigger apoptosis. wiley.com

Furthermore, DHAP metabolism is connected to the unfolded protein response (UPR), a stress response triggered by the accumulation of misfolded proteins in the endoplasmic reticulum (ER). sdbonline.org DHAP is a necessary intermediate for the synthesis of certain glycolipids. sdbonline.org An increased flux through glycolysis, and thus increased DHAP availability, may be required to support the heightened production of glycerophospholipids and glycoproteins that occurs during the UPR. sdbonline.org This highlights a direct link between the metabolic state, reflected by DHAP levels, and the cell's capacity to manage protein-folding stress. sdbonline.org

The table below details research findings on the cellular stress responses associated with DHAP metabolism.

Stress ResponseLink to Dihydroxyacetone Phosphate (2-) MetabolismObserved EffectSource
Oxidative StressIncreased DHAP levels, similar to high fructose exposure, can generate reactive oxygen species (ROS).Induces oxidative stress, mitochondrial dysfunction, and changes in gene and protein expression. nih.govresearchgate.netnih.gov
Advanced Glycation End Product (AGE) FormationElevated levels of DHAP can react with proteins and lipids.Formation of harmful AGEs, leading to protein, DNA/RNA, and membrane damage. nih.gov
Mitochondrial Dysfunction & AutophagyExposure to exogenous DHA, which is converted to DHAP, alters cellular energetics.Decreased mitochondrial function, reduced ATP production, and induction of cell death via autophagy in HEK293T cells. nih.govacs.org
Unfolded Protein Response (UPR)DHAP is required for the synthesis of glycolipids.An increased metabolic flux to produce DHAP may be necessary to support the synthesis of lipids and glycoproteins during the UPR. sdbonline.org

Advanced Analytical Methodologies for Dihydroxyacetone Phosphate 2 Research

Chromatographic Techniques for Quantitative Analysis

Chromatographic methods are fundamental in metabolomics for separating complex mixtures. For DHAP analysis, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), often coupled with mass spectrometry, provide the necessary sensitivity and selectivity.

High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) (e.g., HPLC/TOF-MS)

The coupling of HPLC with Time-of-Flight Mass Spectrometry (HPLC/TOF-MS) is a powerful tool for the quantification of DHAP in biological matrices like human red blood cells. nih.gov This technique combines the separation capabilities of HPLC with the high mass accuracy and resolution of TOF-MS.

A notable application involves the use of a reverse-phase C8 column with an ion-pairing reagent, such as tributylamine, to enhance the retention and separation of the highly polar DHAP from its isomer, glyceraldehyde-3-phosphate (G3P). nih.gov The method typically requires a simple protein precipitation step for sample preparation. nih.govbasicmedicalkey.com The long run times, sometimes up to 50 minutes, are a testament to the difficulty in separating these two isomers. nih.gov

Mixed-mode HPLC, which utilizes stationary phases with both reversed-phase and ion-exchange characteristics, has also been successfully applied to identify and quantify DHAP and other Calvin-Benson-Bass (CBB) cycle intermediates. researchgate.net This approach has proven effective in measuring DHAP concentrations at levels comparable to those found in model plant species. researchgate.net Furthermore, nano-scale ion-pair reversed-phase HPLC (nano-IP-RP-HPLC) coupled with high-resolution mass spectrometry offers high sensitivity, with limits of detection in the low femtomol to hundreds of attomol range for phosphorylated metabolites. uzh.ch

Table 1: HPLC Parameters for DHAP Analysis

Parameter Details
Column Agilent Eclipse XDB, C8, 3.5 µM, 4.6 × 150 mm basicmedicalkey.com
Ion-Pair Reagent Tributylamine nih.gov
Detection TripleTOF™ 5600 Mass Spectrometer basicmedicalkey.com
Sample Preparation Protein precipitation basicmedicalkey.com

| Application | Quantification of DHAP in human red blood cells nih.gov |

Gas Chromatography (GC) coupled with Tandem Mass Spectrometry (GC-MS/MS)

GC-MS/MS is another robust technique for the analysis of central metabolites, including DHAP. A key challenge with GC analysis of non-volatile compounds like sugar phosphates is the necessity of derivatization to increase their volatility. researchgate.net This typically involves a two-step process of oximation followed by silylation. researchgate.net

This method offers high selectivity and sensitivity, particularly when using Multiple Reaction Monitoring (MRM) mode, which helps to eliminate interferences from the sample matrix. shimadzu.com GC-MS/MS has been successfully used to detect and quantify a range of glycolysis and tricarboxylic acid (TCA) cycle intermediates from complex biological samples. nih.gov Studies comparing GC-MS/MS with other methods have shown it to be a suitable technique for analyzing these metabolites, although it may identify a slightly smaller number of compounds compared to methods like CE-MS/MS. nih.govresearchgate.net For instance, one study identified 13 phosphorylated compounds using GC-MS/MS, compared to 15 with CE-MS/MS. nih.govresearchgate.net

Table 2: Performance of GC-MS/MS in Metabolite Analysis

Parameter Value Reference
Interday Variability <14.7% nih.govresearchgate.net
Intraday Variability <14.9% nih.govresearchgate.net

| Limit of Detection (LOD) | 0.05-0.5 µmol/L | nih.govresearchgate.net |

Electrophoretic Separation Methods

Capillary electrophoresis offers an alternative separation mechanism to chromatography, based on the charge-to-size ratio of analytes, making it particularly well-suited for charged species like phosphorylated metabolites. chromatographyonline.com

Capillary Zone Electrophoresis (CZE) with Indirect UV Detection for Glycolysis Metabolites

CZE with indirect UV detection is a method used for the analysis of various glycolysis metabolites, including DHAP. nih.gov This technique relies on the displacement of a UV-absorbing ion (chromophore) in the background electrolyte by the analyte ions, leading to a decrease in absorbance that is detected. nih.gov

Optimal separation and detection of phosphate (B84403) compounds are often achieved at a highly alkaline pH (11.6-12.0), which also allows for the successful separation of isomers like fructose-6-phosphate (B1210287) and glucose-6-phosphate. nih.gov The detection limits for phosphate compounds using this method are in the micromolar range (1 to 3 µM). nih.gov However, high concentrations of ions like Mg2+ in the sample can negatively impact the resolution. nih.gov

Capillary Electrophoresis (CE) coupled with Tandem Mass Spectrometry (CE-MS/MS) for Phosphorylated Metabolites

The coupling of CE with tandem mass spectrometry (CE-MS/MS) provides a highly selective and sensitive platform for the analysis of phosphorylated compounds. nih.govresearchgate.net This method is advantageous due to the different separation mechanism compared to liquid chromatography, offering complementary information. nih.gov

CE-MS/MS has been shown to identify and quantify a comprehensive panel of biologically important phosphorylated compounds. nih.govresearchgate.net For instance, a validated method was able to quantify 15 such compounds in spiked serum samples. nih.govresearchgate.net The technique demonstrates good linearity and precision, with limits of detection ranging from 0.25 to 2 µmol/L. nih.govresearchgate.net It is important to note that the instability of DHAP and its isomer G3P has been observed during freeze-thaw cycles and long-term storage due to reversible isomerization. nih.govresearchgate.net

Table 3: Performance Comparison of CE-MS/MS and GC-MS/MS

Method Compounds Identified Interday Variability Intraday Variability LOD (µmol/L)
CE-MS/MS 15 <9.6% <13.0% 0.25-2
GC-MS/MS 13 <14.7% <14.9% 0.05-0.5

Data from a study on phosphorylated compounds in spiked serum samples. nih.govresearchgate.net

Spectroscopic and Luminescence Approaches

Beyond separation-based techniques, spectroscopic and luminescence methods offer alternative strategies for the detection and quantification of DHAP, often through enzymatic assays.

A sensitive and simple chemiluminescent assay has been developed for alkaline phosphatase (ALP) that uses dihydroxyacetone phosphate as a substrate. nih.gov In this assay, ALP hydrolyzes DHAP to dihydroxyacetone (DHA). nih.gov The resulting DHA reacts with lucigenin (B191737) in an alkaline solution to produce a strong chemiluminescent signal. nih.govmdpi.com The mechanism involves the generation of superoxide (B77818) radicals from the reaction of DHA and oxygen, which then react with lucigenin to emit light. nih.gov This method is highly sensitive, with detection limits for ALP reported to be as low as 3.8 x 10⁻¹⁹ moles. nih.govmdpi.com This chemiluminescent assay has been successfully applied to enzyme immunoassays, demonstrating higher sensitivity than traditional colorimetric methods. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Characterization of Enzymatic Products and Kinetics

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-invasive technique that provides detailed information about the structure, dynamics, and concentration of molecules in a sample. In the context of dihydroxyacetone phosphate (DHAP) research, NMR, particularly phosphorus-31 (³¹P) and carbon-13 (¹³C) NMR, has been instrumental in characterizing enzymatic products and elucidating reaction kinetics. csic.espnas.org

³¹P NMR is highly effective for the direct kinetic analysis of phosphorylation reactions. csic.es For instance, in studies involving dihydroxyacetone kinase-catalyzed phosphorylation, ³¹P NMR has been used to monitor the conversion of substrates to phosphorylated products in real-time. csic.es This technique allows for the simultaneous observation of the substrate, product, and any inorganic phosphate byproducts, providing a comprehensive view of the reaction progress. csic.es

¹³C NMR, often in conjunction with ¹³C isotope labeling, is invaluable for tracing the fate of carbon atoms through metabolic pathways. By using ¹³C-labeled DHAP, researchers can track its conversion into various downstream metabolites. pnas.org Solid-state and solution-state ¹³C NMR have been employed to study the steady-state populations of chemical species bound to enzymes like triosephosphate isomerase (TIM). pnas.orgresearchgate.net These studies have revealed that the ketone form of DHAP is the predominant species bound to the enzyme during the isomerization reaction, providing insights into the enzyme's mechanism. pnas.org

Recent advancements have also utilized hyperpolarized ¹³C NMR to enhance the signal intensity by over 10,000-fold, enabling the real-time tracking of [2-¹³C]dihydroxyacetone (DHA) metabolism in ex vivo liver perfusion models. nih.gov This methodology allows for the estimation of kinetic rate constants for the multiple enzymatic steps involved in DHAP metabolism, including its conversion to glucose-6-phosphate and fructose-6-phosphate. nih.gov

Table 1: Application of NMR Spectroscopy in DHAP Research

NMR TechniqueApplicationKey Findings
³¹P NMR Kinetic analysis of dihydroxyacetone kinase-catalyzed phosphorylation. csic.esEnabled real-time monitoring of substrate consumption and product formation, confirming enzymatic assays. csic.es
¹³C NMR (Solid-state & Solution-state) Characterization of enzyme-bound intermediates of triosephosphate isomerase. pnas.orgresearchgate.netIdentified the keto form of DHAP as the major species bound to the enzyme at steady state. pnas.org
Hyperpolarized ¹³C NMR Real-time kinetic analysis of hepatic metabolism of [2-¹³C]DHA. nih.govAllowed for the estimation of multiple reaction rate constants in the metabolic pathways of DHAP. nih.gov
¹H NMR Analysis of DHAP isomer composition in solution. acs.orgRevealed that the equilibrium between monomeric and dimeric forms of DHA is concentration and time-dependent. acs.org

Chemiluminescence (CL) and Bioluminescence (BL) Assays for Highly Sensitive Detection

Chemiluminescence (CL) and bioluminescence (BL) are highly sensitive analytical techniques that rely on the detection of light produced from chemical or biological reactions. nih.gov These methods offer significant advantages for the detection of DHAP, including high sensitivity, with detection limits reaching the attomole (10⁻¹⁸ mole) and even sub-attomole levels. nih.gov

A notable application is the chemiluminescent assay for alkaline phosphatase (ALP) that utilizes DHAP as a substrate. nih.gov In this assay, ALP hydrolyzes DHAP to dihydroxyacetone (DHA). The resulting DHA then reacts with lucigenin in an alkaline solution to produce a strong chemiluminescent signal. nih.gov The mechanism involves the generation of superoxide anions (O₂⁻) from the reaction of DHA and molecular oxygen, which in turn react with lucigenin to emit light. nih.gov This method has demonstrated remarkable sensitivity, with detection limits for ALP as low as 3.8 x 10⁻¹⁹ moles. nih.gov The assay has been successfully applied to enzyme immunoassays, for instance, in the detection of 17β-estradiol, where it proved to be four times more sensitive than a conventional colorimetric assay. nih.gov

Fluorometric assays, which are closely related to luminescence techniques, also provide sensitive detection of DHAP. One such commercially available kit uses triose phosphate isomerase (TPI) to convert DHAP to glyceraldehyde-3-phosphate (GAP). GAP then undergoes a series of reactions that reduce a probe, generating a fluorescent signal directly proportional to the amount of DHAP present. abcam.com This method has a detection limit of 0.5 µM DHAP and is suitable for measuring low levels of the metabolite in various biological samples, including cell lysates and tissue extracts. abcam.com

Table 2: High-Sensitivity Assays for DHAP Detection

Assay TypePrincipleDetection LimitReference
Chemiluminescence ALP hydrolyzes DHAP to DHA, which reacts with lucigenin to produce light. nih.gov3.8 x 10⁻¹⁹ moles of ALP nih.gov
Fluorometric DHAP is enzymatically converted to GAP, which then reduces a fluorescent probe. abcam.com0.5 µM DHAP abcam.com

Isotope Labeling and Metabolic Flux Analysis for Pathway Elucidation

Isotope labeling, coupled with metabolic flux analysis (MFA), is a powerful technique for quantitatively studying the flow of atoms through metabolic pathways. nih.gov By introducing a substrate labeled with a stable isotope, such as ¹³C, into a biological system, researchers can trace the metabolic fate of the labeled atoms and determine the rates (fluxes) of intracellular reactions. nih.gov

In the context of DHAP, ¹³C-labeled glucose is often used as a tracer. mdpi.com The distribution of ¹³C atoms in DHAP and other glycolytic intermediates provides crucial information about the relative activities of different pathways, such as glycolysis and the pentose (B10789219) phosphate pathway (PPP). nih.govnih.gov For example, the presence of partially labeled DHAP molecules at isotopic steady state indicates significant flux through the PPP, where carbon atoms are rearranged. nih.gov One study observed that 47.6% of DHAP was partially labeled with ¹³C when cells were grown on ¹³C-labeled glucose, highlighting the substantial activity of the PPP. nih.gov

Metabolic flux analysis integrates the isotope labeling data with a stoichiometric model of the metabolic network to calculate the intracellular fluxes. nih.govmdpi.com This approach has been used to investigate how endothelial cells alter their metabolism in response to inhibitors of various metabolic pathways. mdpi.com By analyzing the ¹³C enrichment of metabolites, including DHAP, researchers can estimate changes in the flux through glycolysis, the TCA cycle, and other interconnected pathways. mdpi.com

The use of ¹³C₃-labeled DHAP itself serves as a direct tool to trace its incorporation into downstream pathways. This allows for a detailed analysis of metabolic fluxes in cell cultures, revealing how cells adapt their metabolic strategies under different conditions.

Table 3: Key Findings from Isotope Labeling and Metabolic Flux Analysis of DHAP

Study FocusLabeled SubstrateKey FindingReference
Central carbon metabolism in Kluyveromyces marxianusU-¹³C glucose47.6% of dihydroxyacetone phosphate was partially labeled, indicating high pentose phosphate pathway activity. nih.gov nih.gov
Endothelial cell metabolism under inhibition¹³C-labeled glucose and glutamineInhibition of glycolytic side pathways led to decreased ¹³C enrichment of glycolytic intermediates and altered TCA cycle activity. mdpi.com mdpi.com
Metabolic pathway tracing in HEK293T cells¹³C₃-labeled dihydroxyacetone phosphateThe labeled compound effectively traced metabolic pathways, showing significant differences in flux rates between substrates.

Challenges in Dihydroxyacetone Phosphate (2-) Stability and Isomer Separation in Analytical Research

Despite its central role in metabolism, the analysis of DHAP is complicated by several challenges, primarily its chemical instability and the presence of structural isomers that are difficult to separate. researchgate.netresearchgate.net

DHAP is chemically unstable, particularly under neutral to basic conditions. core.ac.uk It undergoes a degradation reaction initiated by deprotonation, followed by the elimination of the phosphate group to form methylglyoxal (B44143), a cytotoxic compound. core.ac.uk The half-life of DHAP can be as short as 3 hours at 37°C under neutral conditions. core.ac.uk This instability poses a significant challenge for sample preparation, storage, and analysis, as the compound can degrade before or during measurement. researchgate.net To circumvent this, some synthetic routes focus on producing a stable precursor that can be converted to DHAP just before use. researchgate.net

Another major analytical hurdle is the separation of DHAP from its isomer, glyceraldehyde-3-phosphate (G3P). researchgate.netnih.gov These two triose phosphates are interconverted by the enzyme triosephosphate isomerase and often coexist in biological samples. nih.gov Because they are structural isomers with similar physicochemical properties and fragmentation patterns in mass spectrometry (MS/MS), their chromatographic separation is challenging. researchgate.net

Specialized chromatographic techniques are required to achieve separation. One successful approach involves high-performance liquid chromatography (HPLC) using a reverse-phase C8 column with an ion-pairing reagent like tributylamine. nih.gov This method, however, requires a long run time of 50 minutes to resolve the two isomers. nih.gov More advanced methods, such as mixed-mode chromatography combining reversed-phase and weak anion-exchange mechanisms, have also been developed to separate sugar phosphate isomers, including DHAP and G3P. researchgate.net These highly selective methods are crucial for accurate quantification and to avoid misinterpretation of data in metabolomics research. researchgate.net The complexity of separating such isomers highlights the need for pure standards for method development in mass spectrometry. mdpi.com Furthermore, the handling of dihydroxyacetone (DHA), the precursor to DHAP, is also delicate due to its tendency to form dimers in aqueous solutions, which can affect the accuracy of experimental results. mdpi.com

Theoretical and Computational Investigations of Dihydroxyacetone Phosphate 2 Transformations

Quantum Mechanical and Molecular Mechanical (QM/MM) Studies of Enzyme Catalysis

Hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) methods are powerful computational tools for studying enzymatic reactions. uam.esnih.gov In this approach, the chemically active region of the system, such as the substrate and key catalytic residues, is treated with quantum mechanics (QM), while the larger protein environment is described by molecular mechanics (MM). uam.esnih.gov This dual approach allows for an accurate description of bond-breaking and bond-forming events within the complex and dynamic environment of an enzyme.

Numerous QM/MM studies have focused on triosephosphate isomerase (TIM), a highly efficient enzyme that catalyzes the interconversion of dihydroxyacetone phosphate (B84403) (DHAP) and D-glyceraldehyde 3-phosphate (GAP). nih.govnih.govanl.gov These studies have been crucial in analyzing the reaction mechanism and energetics. For instance, QM/MM calculations have been used to model the entire catalytic cycle of TIM, including the isomerization of DHAP to GAP. nih.gov The results provided robust qualitative and quantitative agreement with a wide range of experimental data, reproducing measured reaction rates to within approximately 1 kcal/mol. nih.gov

Research has explored various proposed reaction pathways, with QM/MM calculations helping to determine the most energetically favorable route. anl.gov One study found that the pathway involving His95 as the general acid is the most favorable, with the rate-limiting step being the proton abstraction from the substrate's Cα atom by Glu165, which has a calculated barrier of 11.8 kcal/mol, in close agreement with the experimental estimate of 13.0 kcal/mol. anl.gov Furthermore, these studies highlight the importance of the monoanionic form of the substrate's phosphate group in the catalytic cycle and the flexible nature of key residues like Glu165. nih.gov

QM/MM methods have also been applied to understand the functional specificities of different enzymes that bind DHAP. A comparative study of TIM and methylglyoxal (B44143) synthase (MGS) revealed why they catalyze different reactions despite having similar active sites. acs.org The calculations confirmed that the formation of GAP is prevented in MGS primarily due to the reduced flexibility of its catalytic base (Asp71) compared to the corresponding residue in TIM. acs.org

The accuracy of QM/MM results can depend on the level of theory used. Studies on the phosphorylation of dihydroxyacetone (Dha) to form DHAP have shown that the calculated free energy barriers are strongly dependent on the specific QM method employed (e.g., PM3, AM1d, PM6). nih.gov This highlights the importance of selecting appropriate computational methods for studying these electronically complex reactions. nih.gov

Molecular Dynamics Simulations of Dihydroxyacetone Phosphate (2-)-Enzyme Complexes

Molecular dynamics (MD) simulations provide a detailed view of the dynamic behavior of DHAP-enzyme complexes over time. These simulations model the movements of atoms and molecules, offering insights into conformational changes, protein flexibility, and the interactions crucial for catalysis and binding. nih.govpnas.org

MD simulations have also been instrumental in studying the effects of mutations on TIM's activity and stability. nih.govoup.com Simulations of wild-type TIM and various active site mutants with DHAP bound non-covalently (to study binding) and covalently (to model the transition state) have been performed. nih.govoup.com These studies found that mutations can lead to improved protein-substrate interactions in the non-covalent complexes, which correlates with experimentally observed increases in binding affinity. nih.govoup.com In the covalent complexes, which model the rate-determining enolization step, simulations showed improved electrostatic stabilization of the transition state in certain mutants, consistent with experimental data on their catalytic activity. nih.govoup.com

Beyond TIM, MD simulations have been used to explore other DHAP-interacting enzymes. The conformational dynamics of glycerol-3-phosphate dehydrogenase from Leishmania mexicana (LmGPDH) in complex with NADH and DHAP have been analyzed. nih.gov These simulations helped to map hydrogen-bond interactions and identify key residues and structural determinants involved in the reversible conversion of DHAP to glycerol (B35011) 3-phosphate, providing a basis for drug discovery. nih.gov Similarly, MD simulations combined with MM/PBSA free energy calculations were used to characterize the binding of sulfonamide inhibitors to both human and Plasmodium falciparum TPI, highlighting the dimer interface as a vital target for antimalarial drug development. peerj.com

Table 1: Findings from Molecular Dynamics (MD) Simulations of DHAP-Enzyme Complexes
Enzyme SystemSimulation FocusKey FindingReference
Triosephosphate Isomerase (TIM)Catalytic loop dynamicsDHAP binding suppresses subunit rotation and links loop closure to bending motions. mdpi.com
TIM Active Site MutantsEffect of mutations on catalysisSimulations reproduced experimental trends in binding affinity and catalytic activity by showing altered protein-substrate interactions and transition state stabilization. nih.govoup.com
Plasmodium falciparum TPIInhibitor bindingIdentified strong, favorable van der Waals interactions explaining sulfonamide affinity to the dimer interface, a potential drug target. peerj.com
Leishmania mexicana Glycerol-3-Phosphate DehydrogenaseConformational changesMapped key hydrogen-bond interactions and structural determinants for the conversion of DHAP to glycerol 3-phosphate. nih.gov

Computational Docking Studies for Substrate Specificity and Inhibitor Design

Computational docking is a method used to predict the preferred orientation of one molecule (a ligand, such as a substrate or inhibitor) when bound to a second molecule (a receptor, such as an enzyme) to form a stable complex. nih.gov This technique is valuable for understanding substrate specificity and for the rational design of enzyme inhibitors. nih.govnih.gov

Docking studies have been successfully applied to the enzymes of the E. coli glycolysis pathway, including triosephosphate isomerase. nih.gov In one study, docking was able to identify the correct substrates for the ten major enzymes in the pathway from a virtual library of metabolites, demonstrating that this approach is viable for investigating substrate specificity. nih.gov The hypothesis underlying this work is that the specificity of an enzyme for its substrate is achieved, at least in part, through binding specificity. nih.gov

The strict substrate specificity of DHAP-dependent aldolases for dihydroxyacetone phosphate has also been investigated using computational methods. nih.govresearchgate.netmdpi.com These enzymes are powerful tools for creating carbon-carbon bonds. researchgate.netmdpi.com Docking studies have been performed to understand their binding capacity and mode of interaction with various substrates and inhibitors. For example, in the synthesis of polyhydroxylated pyrrolidine (B122466) derivatives, which are potential glycosidase inhibitors, molecular models of aldol (B89426) products complexed with the L-rhamnulose-1-phosphate aldolase (B8822740) (RhuA) active site were generated. nih.gov These models suggested that for certain substrates, one stereoisomer of the product could be kinetically preferred, while the other would be the thermodynamically stable product, helping to explain the observed stereoselectivity of the enzyme. nih.gov

Docking is also a key tool in inhibitor design. nih.gov Studies have used docking to understand the binding of newly synthesized pyrrolidine-type iminosugars to various glycosidases. nih.govresearchgate.net By calculating inhibition constants (Ki) for the most potent inhibitors and performing docking studies, researchers can elucidate the specific interactions that lead to strong binding, guiding the development of more effective drugs. nih.govresearchgate.net In another example, computational studies, including docking and MD simulations, were used to gain insight into how a single mutation in dihydroxyacetone kinase could switch its phosphoryl donor specificity from ATP to inorganic polyphosphate, aiding in enzyme engineering efforts. nih.govmdpi.com

Thermodynamic and Kinetic Modeling of Dihydroxyacetone Phosphate (2-)-Mediated Reactions

Thermodynamic and kinetic modeling provides a quantitative framework for understanding the feasibility and rates of reactions involving DHAP. These models are crucial for analyzing metabolic pathways and for interpreting the effects of enzyme mutations on catalysis.

Kinetic modeling focuses on reaction rates and the factors that influence them, such as substrate concentrations and enzyme properties. For enzymes that follow Michaelis-Menten kinetics, models can be developed to describe reaction rates based on parameters like the Michaelis constant (K_M) and the catalytic rate constant (k_cat). mdpi.com Such models have been used to describe the production of dihydroxyacetone (a precursor to DHAP) from glycerol, taking into account factors like substrate inhibition and the influence of mass transfer rates in bioreactors. mdpi.com Some enzymes, like triosephosphate isomerase from S. cerevisiae, have been shown to exhibit substrate inhibition during the production of DHAP, requiring more complex rate laws for accurate modeling. researchgate.net

Table 2: Calculated Activation and Reaction Free Energies for DHAP Deprotonation by TIM Variants (EVB Simulations)
TIM VariantCalculated Activation Barrier (ΔG‡, kcal/mol)Calculated Reaction Free Energy (ΔG°, kcal/mol)Reference
Wild-Type12.57.7 nih.gov
K12G16.713.6 nih.gov
E97A11.87.0 nih.gov
E97D11.56.6 nih.gov
E97Q11.97.1 nih.gov
P166A15.211.3 nih.gov
I170A14.19.9 nih.gov
L230A14.09.8 nih.gov

Dihydroxyacetone Phosphate 2 in Specialized Biological Contexts

Plant Metabolism

In plants, dihydroxyacetone phosphate (B84403) is not only a key player in the universal processes of glycolysis and photosynthesis but also participates in more specialized pathways such as photorespiration and the synthesis of signaling molecules for defense.

Photorespiration is a metabolic pathway that occurs in photosynthetic organisms, initiated by the oxygenase activity of RuBisCO, which fixes oxygen instead of carbon dioxide. This process leads to the formation of 2-phosphoglycolate (B1263510) (2-PG), a compound that is inhibitory to several key enzymes in the Calvin-Benson-Bassham cycle (CBBC) and chloroplast metabolism. oup.com One of the enzymes significantly inhibited by 2-PG is triose-phosphate isomerase (TPI), which catalyzes the reversible interconversion of dihydroxyacetone phosphate (DHAP) and glyceraldehyde 3-phosphate (GAP). oup.com This inhibition highlights a direct interplay between photorespiration and the central glycolytic pathway, as the balance between DHAP and GAP is crucial for both the regeneration of ribulose-1,5-bisphosphate in the CBBC and the export of fixed carbon from the chloroplast for sucrose (B13894) synthesis and glycolysis in the cytoplasm. oup.comrose-hulman.edu The photorespiratory pathway ultimately metabolizes 2-PG to glycerate-3-phosphate, which can re-enter the Calvin cycle, thus salvaging some of the carbon that would otherwise be lost. researchgate.net

The interplay is a delicate balance: while photorespiration is often viewed as a wasteful process due to the loss of fixed carbon and energy, it is also considered a protective mechanism that dissipates excess energy and prevents photoinhibition, especially under conditions of high light and low CO2. researchgate.net The regulation of enzymes like TPI by photorespiratory intermediates underscores the intricate network that connects carbon fixation, glycolysis, and photorespiration in plants. oup.com

Dihydroxyacetone phosphate reductase, also known as glycerol-3-phosphate dehydrogenase, is an enzyme that catalyzes the reduction of DHAP to produce glycerol-3-phosphate (G3P). frontiersin.org In plants, this reaction is a critical step in the synthesis of glycerolipids, which are major components of cellular membranes and also serve as storage lipids. oup.comfrontiersin.org

In the model plant Arabidopsis thaliana, the gene SUPPRESSOR OF FATTY ACID DESATURASE DEFICIENCY1 (SFD1), also known as GLY1, encodes a plastid-localized DHAP reductase. frontiersin.orgoup.com This enzyme is essential for the synthesis of plastidic glycerolipids. oup.comnih.gov Research has shown that mutations in the SFD1 gene lead to altered composition of plastid glycerolipids, particularly a reduction in 34:6 monogalactosyldiacylglycerol (B12364196) (MGDG). frontiersin.org

Furthermore, the activity of SFD1 and the resulting G3P or its derivatives are crucial for the activation of systemic acquired resistance (SAR), a broad-spectrum plant defense mechanism. oup.comfrontiersin.orgnih.gov SAR is induced in distal, uninfected parts of a plant following a localized pathogen infection and is associated with increased levels of salicylic (B10762653) acid (SA). nih.govresearchgate.net Studies on sfd1 mutant plants have demonstrated that they are compromised in their ability to mount an effective SAR response, failing to accumulate SA in distal leaves upon pathogen challenge. oup.comnih.gov This indicates that a product of SFD1's activity, likely a lipid-derived signal, is required for long-distance signaling in SAR. oup.comfrontiersin.org The DHAP reductase activity of SFD1 is essential for this function, highlighting a direct link between DHAP metabolism, glycerolipid synthesis, and plant immunity. frontiersin.org

Gene/Enzyme Organism Function Role in Systemic Acquired Resistance (SAR)
SFD1/GLY1 (DHAP Reductase) Arabidopsis thalianaCatalyzes the reduction of DHAP to G3P in plastids for glycerolipid synthesis.Essential for the generation of a long-distance signal required for SAR activation and systemic salicylic acid accumulation.

Microbial Systems

The central metabolic position of dihydroxyacetone phosphate makes it a valuable target for metabolic engineering in microorganisms for the production of commercially important chemicals. It also plays a key role in the unique metabolic pathways of certain parasitic organisms.

Metabolic engineering efforts in both the bacterium Escherichia coli and the yeast Saccharomyces cerevisiae have targeted DHAP to produce dihydroxyacetone (DHA), a chemical with applications in the cosmetic industry as a sunless tanning agent. a-star.edu.sgnih.govnih.gov The general strategy involves genetically modifying the host organism to accumulate DHAP and then converting it to DHA.

In E. coli, a common approach is to delete the gene for triose phosphate isomerase (tpiA), which prevents the conversion of DHAP to glyceraldehyde-3-phosphate, leading to DHAP accumulation. a-star.edu.sgnih.gov To channel this accumulated DHAP towards DHA production, a heterologous gene encoding a DHAP dephosphorylase, such as cghdpA from Corynebacterium glutamicum, is expressed. a-star.edu.sgnih.gov Further genetic modifications, such as deleting genes for competing pathways like methylglyoxal (B44143) synthase (mgsA) and glycerol (B35011) dehydrogenase (gldA), have been shown to significantly improve the yield and titer of DHA. a-star.edu.sgnih.gov One study reported achieving a DHA concentration of 6.60 g/L from glucose in an engineered E. coli strain. a-star.edu.sg

In Saccharomyces cerevisiae, similar strategies have been explored. One approach involves engineering the yeast to produce DHA from sugars via glycerol as an intermediate. nih.gov This has been achieved by expressing heterologous glycerol dehydrogenase genes to oxidize glycerol to DHA. nih.gov To prevent the subsequent phosphorylation of DHA back to DHAP, the genes for DHA kinase (DAK1 and DAK2) are deleted. nih.gov While initial studies have demonstrated the proof-of-concept for DHA production in yeast, the yields have been generally lower than those achieved in engineered E. coli. nih.govresearchgate.net Another strategy in yeast involves inactivating triose phosphate isomerase (TPI1) to accumulate DHAP, which can then be channeled towards glycerol production, a precursor for DHA. nih.gov

Organism Genetic Modification Purpose Result
Escherichia coli Deletion of tpiA (triose phosphate isomerase)Accumulation of DHAPIncreased precursor pool for DHA synthesis.
Expression of cghdpA (DHAP dephosphorylase)Conversion of DHAP to DHAProduction of dihydroxyacetone.
Deletion of mgsA and gldAReduce byproduct formationImproved DHA titer and yield.
Saccharomyces cerevisiae Deletion of DAK1 and DAK2 (DHA kinases)Prevent phosphorylation of DHA to DHAPIncreased accumulation of DHA.
Expression of heterologous glycerol dehydrogenaseConversion of glycerol to DHAEnables DHA production from glycerol intermediate.

In the protozoan parasite Leishmania mexicana, the causative agent of leishmaniasis, dihydroxyacetone phosphate is a crucial precursor in the biosynthesis of ether lipids. wikipedia.orgnih.gov The initial steps of this pathway are compartmentalized within specialized peroxisome-like organelles called glycosomes. nih.gov

Inside the glycosomes, DHAP is first acylated by DHAP acyltransferase (DHAP-AT) to form acyl-DHAP. nih.gov Subsequently, in a reaction catalyzed by alkyl-DHAP synthase, the acyl group is replaced by a long-chain fatty alcohol to form alkyl-DHAP. nih.gov This is a key step that introduces the ether bond characteristic of these lipids. The alkyl-DHAP is then reduced by an NADPH-dependent alkyl/acyl-DHAP oxidoreductase, which is associated with the cytoplasmic face of the glycosomal membrane, to form 1-O-alkyl-glycerol-3-phosphate. nih.gov

Interestingly, studies have shown that the G3P acyltransferase, which is involved in the more common pathway of glycerolipid synthesis starting from glycerol-3-phosphate, is not found inside the glycosomes. nih.gov This suggests that in Leishmania mexicana, the DHAP pathway is the primary route for the synthesis of the ether lipid backbone, and the enzymes for this pathway are distinctly compartmentalized. nih.gov The dependence of these pathogenic parasites on glycolysis and associated pathways, such as ether lipid synthesis originating from DHAP, makes the enzymes involved potential drug targets. nih.gov

Comparative Metabolic Studies Across Different Organisms

Dihydroxyacetone phosphate holds a conserved position at the crossroads of major metabolic pathways, yet its metabolic fate and the significance of its downstream products vary considerably across different organisms.

In plants , DHAP is a central hub connecting the Calvin cycle in the chloroplasts with glycolysis in the cytoplasm. bionity.comwikipedia.org It serves as the primary form in which fixed carbon is exported from the chloroplast. rose-hulman.edu Furthermore, as discussed, the reduction of DHAP to G3P in the plastids by DHAP reductase is not only a key step in glycerolipid synthesis but also a critical control point for the activation of systemic immunity (SAR). frontiersin.orgoup.comfrontiersin.org

In the bacterium Escherichia coli , while DHAP is a standard glycolytic intermediate, metabolic engineering has repurposed its metabolism for the industrial production of DHA. a-star.edu.sgnih.gov This involves creating an artificial metabolic sink for DHAP by blocking its entry into the lower part of glycolysis and introducing an enzyme to dephosphorylate it. a-star.edu.sg This highlights the metabolic plasticity of microorganisms and the potential to redirect central metabolites towards novel products.

Similarly, in the yeast Saccharomyces cerevisiae , DHAP is a key branch point in glycolysis. Under anaerobic conditions, it is reduced to G3P to produce glycerol, which is essential for regenerating NAD+ and maintaining redox balance. nih.govasm.org This natural capacity for glycerol synthesis from DHAP has also been the target of metabolic engineering to produce both glycerol and DHA. nih.govnih.gov

In the parasitic protozoan Leishmania mexicana , the metabolism of DHAP takes on a specialized role in the synthesis of ether lipids within the glycosomes. nih.govcambridge.org This pathway is distinct from the primary glycerolipid synthesis pathway in many other eukaryotes and is essential for the parasite. The compartmentalization of this pathway within glycosomes is a characteristic feature of trypanosomatids. nih.govcambridge.org

The table below summarizes the diverse primary roles of DHAP metabolism in these organisms.

Organism/Group Primary Specialized Role of DHAP Metabolism Key Enzyme/Pathway Cellular Location
Plants (Arabidopsis thaliana)Precursor for glycerolipid synthesis and defense signaling (SAR)DHAP Reductase (SFD1)Plastids
Escherichia coli (engineered)Precursor for industrial production of dihydroxyacetone (DHA)DHAP dephosphorylase (heterologous)Cytoplasm
Saccharomyces cerevisiae Redox balance (glycerol synthesis) and precursor for engineered DHA productionG3P Dehydrogenase / DHAP dephosphorylase (engineered)Cytoplasm
Leishmania mexicana Precursor for ether lipid biosynthesisDHAP acyltransferase / Alkyl-DHAP synthaseGlycosomes

This comparative analysis reveals how a universally conserved metabolite like dihydroxyacetone phosphate has been adapted in different evolutionary lineages to fulfill a range of specialized and essential biological functions, from defense and development in plants to survival in parasitic protozoa and biotechnological production in engineered microbes.

Future Research Directions and Biotechnological Potential

Elucidation of Novel Dihydroxyacetone Phosphate (B84403) (2-)-Related Metabolic Pathways

A key area of future research lies in the discovery and characterization of new metabolic pathways that utilize or produce DHAP. While DHAP is a well-established intermediate in glycolysis, where it is formed from the cleavage of fructose (B13574) 1,6-bisphosphate, researchers are uncovering alternative and engineered routes that highlight its metabolic versatility. wikipedia.orgmdpi.com

For instance, studies in Listeria innocua have revealed a novel pathway for glycerol (B35011) metabolism where glycerol is first converted to dihydroxyacetone (DHA) and then phosphorylated to DHAP. nih.gov This DHAP is subsequently channeled primarily into the pentose (B10789219) phosphate pathway, a deviation from the canonical glycolytic route. nih.gov The operon responsible for this pathway contains genes for a new type of glycerol dehydrogenase and a phosphoenolpyruvate-dependent DHA kinase system, along with enzymes resembling transketolases and transaldolases. nih.gov

In another line of research, scientists are actively constructing novel assimilation pathways in industrially relevant microorganisms. In Corynebacterium glutamicum, a new glycerol assimilation pathway was built to synthesize DHAP, which then serves as a precursor for the production of rare sugars using DHAP-dependent aldolases. researchgate.netscience.gov Similarly, expressing a variant of the fructose 6-phosphate aldolase (B8822740) gene (fsaA) in Escherichia coli can create a synthetic bypass to glycolysis, splitting fructose 6-phosphate into DHA and glyceraldehyde 3-phosphate (G3P), with the former being readily phosphorylated to DHAP. mdpi.com The equilibrium between DHAP and G3P is a critical control point, dictating the metabolic flux towards energy generation, lipid metabolism, or other biosynthetic pathways. researchgate.net The discovery and engineering of such pathways are crucial for developing cell factories that can convert inexpensive carbon sources like glycerol into DHAP for the synthesis of value-added products. researchgate.net

Metabolic Engineering Strategies for Enhanced Production of Value-Added Compounds

Metabolic engineering is a powerful tool for optimizing the production of desired chemicals by redirecting metabolic fluxes. A significant focus has been on engineering microorganisms to accumulate DHAP and convert it into commercially valuable compounds like dihydroxyacetone (DHA), a key ingredient in sunless tanning products. a-star.edu.sgnumberanalytics.com

In a notable example, Escherichia coli was engineered for efficient DHA production from glucose. nih.gov This was achieved through a series of genetic modifications aimed at increasing the intracellular pool of DHAP and channeling it towards DHA. The strategy involved:

Deletion of triose phosphate isomerase (tpiA) : This prevents the conversion of DHAP to glyceraldehyde 3-phosphate, leading to DHAP accumulation. a-star.edu.sgnih.gov

Deletion of methylglyoxal (B44143) synthase (mgsA) : This blocks a major competing pathway that consumes DHAP. a-star.edu.sgnih.gov

Heterologous expression of DHAP dephosphorylase : A gene from Corynebacterium glutamicum (cghdpA) was introduced to convert the accumulated DHAP into DHA. a-star.edu.sgnih.gov

Deletion of glycerol dehydrogenase (gldA) : This final step prevented the reduction of the product DHA to glycerol. a-star.edu.sgnih.gov

These sequential modifications resulted in a significant increase in DHA production, reaching 6.60 g/L at 87% of the maximum theoretical yield. a-star.edu.sgnih.gov Other research has explored constructing pathways in obligate methanotrophs to co-utilize methane (B114726) and glycerol, where glycerol is converted to DHAP to serve as a precursor for chemicals like 2,3-butanediol. researchgate.net

These strategies demonstrate how a deep understanding of DHAP metabolism, combined with targeted genetic manipulation, can transform microorganisms into efficient biocatalysts.

OrganismTarget ProductKey Engineering StrategiesReference
Escherichia coliDihydroxyacetone (DHA)Deletion of tpiA (DHAP accumulation), mgsA (blocks byproduct), and gldA (prevents product degradation); Expression of cghdpA (DHAP to DHA conversion). a-star.edu.sgnih.gov
Corynebacterium glutamicumRare Sugars (e.g., L-fructose, L-tagatose)Construction of a novel glycerol assimilation pathway to synthesize DHAP as a precursor. researchgate.netscience.gov
Methylosinus alcaliphilum 20Z2,3-Butanediol (2,3-BDO)Engineering of glycerol utilization pathways (GlpK-GlpD route) to convert glycerol into DHAP, linking it to central metabolism for 2,3-BDO synthesis. researchgate.net

Advancements in Biosynthetic Strategies Utilizing Dihydroxyacetone Phosphate (2-)-Dependent Enzymes for Asymmetric Synthesis

DHAP-dependent aldolases are powerful biocatalysts that perform stereoselective aldol (B89426) additions, creating new carbon-carbon bonds and up to two new stereocenters in a single step. researchgate.netmdpi.comnih.gov This capability is highly valuable for the asymmetric synthesis of complex chiral molecules, such as rare sugars and precursors for antiviral drugs. mdpi.comnih.govresearchgate.net The enzymes exhibit strict specificity for the donor molecule, DHAP, but can accept a wide range of aldehyde acceptor substrates. researchgate.netmdpi.com

There are four main classes of DHAP-dependent aldolases that, together, provide access to a complete set of four diastereoisomers from a given aldehyde. researchgate.netplos.orgcore.ac.uk This enzymatic platform is a cornerstone of modern biocatalysis.

Class I Aldolases : These enzymes, typically found in eukaryotes, utilize a Schiff base intermediate formed with a lysine (B10760008) residue in the active site to activate the DHAP donor. researchgate.netnih.gov A well-studied example is fructose-1,6-bisphosphate aldolase from rabbit muscle (RAMA). mdpi.com

Class II Aldolases : Common in bacteria, these enzymes use a divalent metal cofactor, usually Zn²⁺, as a Lewis acid to polarize the carbonyl group of DHAP. mdpi.com Rhamnulose-1-phosphate aldolase (Rhu-1PA) and fuculose-1-phosphate aldolase (Fuc-1PA) are prominent examples. mdpi.com

Research in this area focuses on expanding the synthetic utility of these enzymes. This includes discovering new aldolases, engineering existing ones through directed evolution to alter substrate specificity or improve stability, and developing multi-enzyme cascade reactions. researchgate.netnih.gov For example, DHAP-dependent aldolases have been successfully used to synthesize acyclic nucleoside analogues by catalyzing the aldol addition of DHAP to aldehyde derivatives of thymine (B56734) and cytosine, achieving high conversion yields. mdpi.comnih.gov However, a major limitation for large-scale industrial application is the high cost and instability of the DHAP substrate. researchgate.netresearchgate.net Consequently, significant effort is being directed towards developing efficient in situ generation systems for DHAP from cheaper precursors like glycerol or dihydroxyacetone, often within one-pot, multi-enzyme cascades. mdpi.complos.org

EnzymeClassSource Organism (Example)Synthetic ApplicationReference
Fructose-1,6-bisphosphate Aldolase (FDPA/RAMA)Class IRabbit MuscleSynthesis of amino-polyols, chiral acyclic nucleosides, and various substituted sugars. mdpi.comnih.gov
Rhamnulose-1-phosphate Aldolase (Rhu-1PA)Class IIThermotoga maritima, Escherichia coliSynthesis of unnatural heterocycles and chiral acyclic nucleosides. Accepts a wide range of aldehydes. mdpi.com
Fuculose-1-phosphate Aldolase (Fuc-1PA)Class IIEscherichia coliSynthesis of various ketose-1-phosphates and chiral nucleoside analogues. mdpi.comnih.gov
Tagatose-1,6-bisphosphate Aldolase (TDPA)Class I / Class IIEscherichia coliSynthesis of D-tagatose bisphosphate. Stereoselectivity can be lost with non-natural substrates. researchgate.netresearchgate.net

Development of Real-Time Analytical Approaches for In Vivo Dihydroxyacetone Phosphate (2-) Dynamics

Understanding the dynamic changes of metabolite concentrations within living cells is crucial for advancing metabolic engineering and diagnosing metabolic diseases. Given the instability of DHAP and its central role, developing methods for its real-time in vivo monitoring is a significant research goal. core.ac.uk

A promising technique is the use of hyperpolarized magnetic resonance. By injecting hyperpolarized [2-¹³C]dihydroxyacetone ([2-¹³C]DHAc), researchers can use ¹³C magnetic resonance spectroscopy (MRS) to track its conversion into DHAP and subsequent metabolites in real-time. mdpi.comnih.gov This method has been used to probe hepatic gluconeogenesis, glycolysis, and glycerol synthesis simultaneously in vivo, providing a non-invasive window into liver and kidney metabolism. mdpi.comnih.govescholarship.org The ratio of downstream products, such as hexoses and trioses, derived from the hyperpolarized probe is sensitive to the metabolic state of the liver, such as in fed versus fasted conditions. mdpi.com

Another approach is the development of genetically encoded biosensors. While a direct sensor for DHAP is still in development, sensors for related metabolites can provide valuable insights. For example, a fluorescent biosensor for fructose 1,6-bisphosphate (FBP), named HYlight, has been created. pnas.org Since FBP is the direct precursor to DHAP in glycolysis, monitoring its dynamics can serve as an indicator of glycolytic flux and indirectly reflect the production rate of DHAP. pnas.org Furthermore, a methylglyoxal biosensor has been developed that responds to DHA, the dephosphorylated product of DHAP. nih.govresearchgate.net This biosensor has been successfully used in a high-throughput screen to identify mutant enzymes with enhanced activity for converting DHAP to DHA, demonstrating the power of biosensors in metabolic engineering. nih.gov Future work will likely focus on creating highly specific, direct biosensors for DHAP and improving the resolution and sensitivity of in vivo imaging techniques.

Q & A

Basic: What methodological approaches are recommended for detecting and quantifying hydroxyxyacetone phosphate(2−) in complex biological matrices?

Answer:
Hydroxyacetone phosphate(2−) is typically quantified using fluorometric assays, which involve:

  • Reagent preparation : Fresh reconstitution of lyophilized enzymes (e.g., glycerol kinase) and cofactors (e.g., NADH) to ensure activity .
  • Standard curve generation : Serial dilution of dihydroxyacetone phosphate (DHAP) standards (0.1–10 µM) to establish a linear range, with duplicate measurements to minimize variability .
  • Sample normalization : Dilution of samples exceeding the standard curve’s upper limit, followed by multiplication of results by the dilution factor .
  • Data correction : Subtraction of background signals (e.g., autofluorescence from cellular debris) using blank controls .
  • Statistical validation : Reporting mean ± SD of replicates and using regression analysis (e.g., LINEST in Excel) to calculate slopes and R² values for the standard curve .

Basic: What is the metabolic significance of hydroxyacetone phosphate(2−) in central carbon pathways?

Answer:
Hydroxyacetone phosphate(2−) is a critical intermediate in:

  • Glycolysis and gluconeogenesis : It interconverts with glyceraldehyde-3-phosphate via triosephosphate isomerase, influencing flux directionality .
  • Glycerol metabolism : It serves as a precursor for triglyceride synthesis in adipocytes .
  • Phosphatidic acid biosynthesis : It contributes to phospholipid formation in lipid bilayers .
    Methodologically, its role is validated via isotopic labeling (e.g., ¹³C tracing) and enzyme activity assays (e.g., coupled spectrophotometric assays with NAD⁺/NADH monitoring) .

Advanced: How can researchers resolve discrepancies in reported hydroxyacetone phosphate(2−) concentrations across studies with divergent experimental conditions?

Answer:
Key strategies include:

  • Error analysis : Calculating 95% confidence intervals for replicate measurements and propagating errors from instrument precision (e.g., fluorometer ±5% error) .
  • Interference testing : Evaluating matrix effects (e.g., ATP or NADH cross-reactivity in fluorometric assays) using spike-recovery experiments .
  • Orthogonal validation : Cross-verifying results with alternative methods (e.g., LC-MS for absolute quantification or NMR for structural confirmation) .
  • Conditional reporting : Explicitly stating pH, temperature, and buffer systems, as electrochemical studies show citrate buffers reduce reaction rates by 30% compared to phosphate buffers .

Advanced: What experimental designs are used to probe the enzymatic mechanisms involving hydroxyacetone phosphate(2−) as a substrate?

Answer:

  • Directed evolution : Engineering fructose-6-phosphate aldolase (FSA) mutants to enhance specificity for hydroxyacetone phosphate(2−) via iterative saturation mutagenesis .
  • Kinetic isotope effects (KIEs) : Using deuterated substrates to identify rate-limiting steps in isomerization reactions (e.g., triosephosphate isomerase) .
  • Structural studies : X-ray crystallography of enzyme-substrate complexes to map binding pockets (e.g., Mg²⁺ coordination sites in DHAP-dependent lyases) .
  • Pre-steady-state kinetics : Stopped-flow fluorescence to measure transient intermediates during catalysis .

Advanced: How do buffer systems and pH modulate the electrochemical behavior of hydroxyacetone phosphate(2−) in reduction reactions?

Answer:
Electrochemical hydrogenation of hydroxyacetone phosphate(2−) is buffer-dependent:

  • Citrate buffers : Adsorb onto Cu electrodes, reducing active sites; optimal at pH >6.0 and low buffer concentration (≤50 mM) .
  • Phosphate buffers : Act as proton donors, accelerating reaction rates at pH <6.0 and high buffer concentration (≥100 mM) .
  • Borate buffers : Minimally interact, enabling intrinsic pH-effect studies (e.g., Faradaic efficiency drops from 56% at pH 7 to 32% at pH 9) .
    Methodological optimization involves cyclic voltammetry to identify redox potentials and in situ Raman spectroscopy to monitor surface intermediates .

Basic: What are the best practices for stabilizing hydroxyacetone phosphate(2−) during storage and sample preparation?

Answer:

  • Temperature control : Store lyophilized powder at −20°C to prevent hydrolysis; avoid freeze-thaw cycles for dissolved samples .
  • Buffer selection : Use neutral phosphate buffers (pH 7.0–7.4) to minimize degradation; avoid Tris buffers, which form Schiff bases with ketones .
  • Protease inhibition : Add EDTA (1 mM) to chelate Mg²⁺, preventing phosphatase-mediated dephosphorylation .

Advanced: How can computational modeling enhance the study of hydroxyacetone phosphate(2−) in metabolic networks?

Answer:

  • Flux balance analysis (FBA) : Predicts pathway flux redistribution in knockout models (e.g., triosephosphate isomerase deficiency) .
  • Molecular dynamics (MD) simulations : Maps conformational changes in enzymes during substrate binding (e.g., DHAP’s interaction with transaldolase) .
  • Quantum mechanics/molecular mechanics (QM/MM) : Models transition states in isomerization reactions, identifying catalytic residues .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.